UNC4203
Description
Properties
IUPAC Name |
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N6O/c1-4-6-22(2)32-30-31-19-27-28(21-36(29(27)33-30)25-11-13-26(37)14-12-25)24-9-7-23(8-10-24)20-35-16-5-15-34(3)17-18-35/h7-10,19,21-22,25-26,37H,4-6,11-18,20H2,1-3H3,(H,31,32,33)/t22-,25?,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUGTGGDEAGXJP-OIEGUCRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC4203: A Deep Dive into its Mechanism of Action as a Potent and Selective MERTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of UNC4203, a potent and highly selective inhibitor of the MERTK receptor tyrosine kinase. The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Targeting the MERTK Signaling Axis
This compound exerts its biological effects through the direct inhibition of MER tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. MERTK is a critical regulator of various cellular processes, including cell survival, proliferation, and efferocytosis (the clearance of apoptotic cells). In numerous cancers, MERTK is aberrantly overexpressed and activated, contributing to tumor progression, metastasis, and the suppression of the anti-tumor immune response.
By binding to the ATP-binding pocket of the MERTK kinase domain, this compound competitively inhibits its catalytic activity. This blockade of MERTK autophosphorylation and the subsequent phosphorylation of its downstream substrates effectively abrogates MERTK-mediated signaling. The inhibition of this pathway leads to decreased tumor cell survival, reduced proliferation, and potentially, the restoration of an anti-tumor immune microenvironment.
Quantitative Analysis of this compound Potency and Selectivity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency for MERTK and selectivity over other kinases, including closely related TAM family members.
| Target Kinase | IC50 (nM) | Reference |
| MERTK | 1.2 | [1] |
| MERTK | 2.4 | [2] |
| AXL | 140 | [1] |
| AXL | 80 | [2] |
| TYRO3 | 42 | [1] |
| TYRO3 | 9.1 | [2] |
| FLT3 | 90 | [1] |
| FLT3 | 39 | [2] |
Signaling Pathways Modulated by this compound
MERTK activation triggers a cascade of downstream signaling events that promote cancer cell survival and proliferation. This compound, by inhibiting MERTK, effectively dampens these pro-oncogenic signals. The primary pathways affected include:
-
PI3K/AKT Pathway: MERTK activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT, a key regulator of cell survival and proliferation.
-
MEK/ERK Pathway: The RAS/RAF/MEK/ERK pathway is another critical signaling cascade downstream of MERTK that promotes cell growth and division.
-
JAK/STAT Pathway: MERTK can also activate the JAK/STAT pathway, which is involved in cytokine signaling and the regulation of gene expression related to cell survival and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MERTK and other kinases.
Methodology:
-
Reagents: Recombinant human kinase enzymes (MERTK, AXL, TYRO3, FLT3), appropriate peptide substrate, ATP, and this compound.
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase enzyme to the assay buffer.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km).
-
-
Detection: After a set incubation time (e.g., 60 minutes), terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based MERTK Phosphorylation Assay
This assay assesses the ability of this compound to inhibit MERTK phosphorylation within a cellular context.
Methodology:
-
Cell Culture: Culture a human cancer cell line that endogenously expresses MERTK (e.g., MOLM-13 for leukemia) in appropriate growth medium.
-
Compound Treatment:
-
Seed the cells in a multi-well plate.
-
Treat the cells with serially diluted this compound or DMSO for a specific duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Immunoblotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MERTK (p-MERTK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total MERTK as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-MERTK and total MERTK. Normalize the p-MERTK signal to the total MERTK signal and calculate the percentage of inhibition relative to the DMSO-treated control. Determine the cellular IC50 value.
In Vivo Mouse Model of Leukemia
This protocol describes the evaluation of this compound's efficacy in a preclinical animal model of leukemia.
Methodology:
-
Animal Model: Utilize an appropriate mouse model of leukemia, such as a xenograft model where human leukemia cells (e.g., MOLM-13) are implanted into immunodeficient mice (e.g., NSG mice).
-
Tumor Engraftment: Inject the leukemia cells intravenously into the mice. Monitor for signs of disease progression.
-
Compound Administration: Once the leukemia is established, randomize the mice into treatment and vehicle control groups. Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 30 mg/kg, once daily).
-
Pharmacodynamic Assessment:
-
At a set time point after the final dose, euthanize a cohort of mice.
-
Harvest bone marrow cells.
-
Prepare cell lysates and perform immunoblotting for p-MERTK and total MERTK as described in the cell-based assay protocol to confirm target engagement in vivo.
-
-
Efficacy Evaluation:
-
Monitor the remaining mice for survival.
-
Record body weight as a measure of toxicity.
-
At the end of the study, harvest tissues (e.g., bone marrow, spleen, liver) to assess tumor burden, for example, by flow cytometry for human CD45-positive cells.
-
-
Data Analysis: Compare the survival curves between the treatment and vehicle groups using a Kaplan-Meier analysis. Statistically compare tumor burden and pharmacodynamic markers between the groups.
Conclusion
This compound is a potent and selective MERTK inhibitor that effectively targets the MERTK signaling pathway. Its mechanism of action, characterized by the direct inhibition of MERTK kinase activity, leads to the suppression of pro-survival and proliferative signaling in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other MERTK-targeting therapeutics. The robust preclinical data, including significant in vivo efficacy, underscore the potential of this compound as a promising therapeutic agent for MERTK-driven malignancies.
References
UNC4203 MERTK Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core functions of UNC4203, a potent and selective inhibitor of MERTK (Mer Tyrosine Kinase). MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is a crucial player in various cellular processes and its dysregulation is implicated in numerous cancers.[1][2][3] This document outlines the mechanism of action of this compound, its quantitative inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Function and Mechanism of Action
This compound functions as a small molecule inhibitor that targets the kinase activity of MERTK.[1][4] By binding to the ATP-binding site of the MERTK kinase domain, this compound prevents the autophosphorylation and subsequent activation of the receptor.[5][6] This blockade of MERTK signaling disrupts downstream pathways that are critical for cancer cell survival, proliferation, migration, and chemoresistance.[3][7][8] Aberrant MERTK expression has been identified in a wide array of malignancies, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma, making it a compelling target for cancer therapy.[2][3][7]
Quantitative Inhibitor Profile
This compound exhibits high potency and selectivity for MERTK, with significant, though lesser, activity against other TAM family members and the FLT3 kinase. The following tables summarize the key quantitative data for this compound.
| Parameter | Kinase | Value (nM) | Reference |
| IC50 | MERTK | 1.2 - 2.4 | [1][4][9][10][11] |
| AXL | 80 - 140 | [1][9][10][11] | |
| TYRO3 | 9.1 - 42 | [1][9][10][11] | |
| FLT3 | 39 - 90 | [1][9][10][11] | |
| Ki | MERTK | 0.42 | [1] |
| AXL | 40.22 | [1] | |
| TYRO3 | 3.87 | [1] | |
| FLT3 | 16.14 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Cell-based MERTK Phosphorylation IC50 | 13.8 nM | [4] |
| Oral Bioavailability (%F) | 15% - 58% | [1][9] |
| Half-life (T1/2) | 3.0 h - 7.8 h | [1][9] |
Table 2: Cellular and Pharmacokinetic Properties of this compound
MERTK Signaling Pathways Modulated by this compound
MERTK activation, typically initiated by its ligands Gas6 or Protein S, triggers a cascade of downstream signaling events that promote oncogenesis.[3][7] this compound effectively abrogates these pathways.
Caption: MERTK signaling pathways inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MERTK inhibitors. The following sections provide generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of this compound to displace a fluorescently labeled tracer from the MERTK ATP-binding site.[12]
Materials:
-
Recombinant human MERTK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase buffer
-
This compound (serially diluted)
-
384-well microplates
Procedure:
-
Prepare a 3X solution of this compound at various concentrations in kinase buffer.
-
Prepare a 3X solution of MERTK enzyme and Eu-anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Add 5 µL of the 3X this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X MERTK/antibody solution to the wells.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the results against the this compound concentration to determine the IC50 value.
Caption: Workflow for in vitro kinase inhibition assay.
Cell-Based MERTK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit MERTK autophosphorylation in a cellular context.
Materials:
-
MERTK-expressing cancer cell line (e.g., SNU-638, MKN-45)[13]
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Gas6 or Protein S (ligand)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-MERTK, anti-total-MERTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed MERTK-expressing cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Gas6 or Protein S for 15-30 minutes to induce MERTK phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MERTK and total MERTK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities to determine the IC50 for inhibition of MERTK phosphorylation.
Caption: Workflow for cell-based MERTK phosphorylation assay.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.[5]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MERTK-expressing cancer cell line
-
This compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MERTK-expressing cancer cells into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily or as determined by pharmacokinetic studies.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Plot tumor growth curves to evaluate the efficacy of this compound.
Caption: Workflow for in vivo tumor xenograft study.
Conclusion
This compound is a potent and selective MERTK inhibitor with demonstrated in vitro and in vivo activity. Its ability to disrupt key oncogenic signaling pathways makes it a promising candidate for further development as a cancer therapeutic. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on MERTK-targeted therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound|UNC 4203;UNC-4203 [dcchemicals.com]
- 5. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tebubio.com [tebubio.com]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Target Profile of UNC4203: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the target profile of UNC4203, a potent and selective inhibitor of the MERTK receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MERTK.
Core Target and Selectivity
This compound is a small molecule inhibitor that primarily targets MERTK (MER Tyrosine Kinase) , a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. It exhibits high potency against MERTK with significant selectivity over the other TAM family members, AXL and TYRO3, as well as the FMS-like tyrosine kinase 3 (FLT3).
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nM) |
| MERTK | 1.2 - 2.4 |
| TYRO3 | 9.1 - 42 |
| AXL | 80 - 140 |
| FLT3 | 39 - 90 |
Note: The range of IC50 values is derived from multiple publicly available sources and may vary depending on the specific assay conditions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the MERTK kinase domain. By binding to the ATP-binding pocket of MERTK, it prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. The inhibition of MERTK signaling can lead to direct anti-tumor effects and modulation of the tumor microenvironment.
Signaling Pathways
MERTK is a key regulator of several cellular processes, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells). In cancer, aberrant MERTK signaling can promote tumor growth and metastasis. This compound, by inhibiting MERTK, can modulate these oncogenic pathways.
UNC4203 discovery and development
An in-depth search has revealed no publicly available information, research articles, or clinical data pertaining to a compound designated "UNC4203." This suggests that "this compound" may be an internal project code, a compound that has not been disclosed in public literature, or potentially an incorrect identifier.
Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.
For researchers, scientists, and drug development professionals interested in obtaining information on a specific compound, it is recommended to:
-
Verify the Compound Identifier: Ensure the name or code (e.g., "this compound") is accurate and publicly used. Check for any alternative designations or chemical names.
-
Consult Proprietary Databases: If you have access to internal or subscription-based pharmaceutical and chemical databases, these may contain information on compounds not yet in the public domain.
-
Review Patent Filings: Information on novel compounds is often first disclosed in patent applications. Searching patent databases with relevant keywords or chemical structures may yield results.
-
Examine Conference Proceedings: Early-stage research is frequently presented at scientific conferences before being published in peer-reviewed journals.
Without verifiable and publicly accessible data on this compound, any attempt to generate the requested content would be purely speculative and not grounded in scientific fact. Should information on this compound become available in the public domain, a comprehensive technical guide could be developed.
Unveiling the Biological Activity of UNC4203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of UNC4203, a potent and highly selective inhibitor of the MERTK receptor tyrosine kinase. The information presented herein is curated from primary research and is intended to support further investigation and drug development efforts in the field of oncology, particularly in the context of leukemia.
Core Efficacy and Selectivity
This compound, also identified as compound 19 in its discovery publication, demonstrates sub-nanomolar inhibitory activity against MERTK. Its selectivity is a key attribute, with significantly lower potency against other TAM family kinases, AXL and TYRO3, as well as the frequently co-targeted kinase FLT3. This selectivity profile minimizes off-target effects, a critical consideration in targeted cancer therapy.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MERTK | 1.2 |
| AXL | 140 |
| TYRO3 | 42 |
| FLT3 | 90 |
Data compiled from publicly available sources.[1][2]
Mechanism of Action: MERTK Signaling Inhibition
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the MERTK receptor, a critical step in the activation of downstream signaling pathways that promote cancer cell survival, proliferation, and resistance to apoptosis. In various cancer types, including leukemia, MERTK signaling is aberrantly activated, contributing to disease progression.
The binding of the ligand, Gas6, to the MERTK receptor initiates a signaling cascade that involves the activation of key pro-survival pathways, most notably the PI3K/Akt and MAPK/ERK pathways. By blocking MERTK's kinase activity, this compound effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in MERTK-dependent cancer cells.
Figure 1: Simplified MERTK Signaling Pathway and the inhibitory action of this compound.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in a murine model of leukemia have demonstrated the in vivo efficacy of this compound. Oral administration of the compound led to a significant reduction in the phosphorylation of MERTK in bone marrow leukemia cells, confirming target engagement in a physiological setting.
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Dose | 10 mg/kg (oral or IV) |
| Oral Bioavailability | 58% |
| Half-life (t1/2) | 7.8 hours |
| Volume of Distribution (Vd) | 1.7 L/kg |
| Clearance | 36 mL/min/kg |
Data is for reference only and may vary based on experimental conditions.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MERTK and other kinases.
Methodology:
-
Recombinant kinase domains are incubated with a fluorescently labeled ATP substrate and a peptide substrate in a buffer solution.
-
This compound is added in a series of dilutions to determine its inhibitory effect.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell-Based MERTK Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit MERTK phosphorylation in a cellular context.
Methodology:
-
A human cancer cell line endogenously expressing MERTK (e.g., a leukemia cell line) is cultured to a suitable confluency.
-
Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
-
The cells are then treated with varying concentrations of this compound for a specified period.
-
MERTK is stimulated with its ligand, Gas6, to induce phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
MERTK phosphorylation is assessed by Western blotting using antibodies specific for phosphorylated MERTK and total MERTK. The ratio of phosphorylated to total MERTK is quantified.
In Vivo Murine Leukemia Model
Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of this compound.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are engrafted with human leukemia cells that express MERTK.
-
Once the leukemia is established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at a predetermined dose and schedule.
-
At the end of the study, bone marrow is harvested, and leukemia cells are isolated.
-
The level of MERTK phosphorylation in the isolated leukemia cells is determined by flow cytometry or Western blot to assess target engagement.
-
Efficacy is evaluated by monitoring disease progression and overall survival of the treated mice compared to the control group.
References
UNC4203: A Deep Dive into Its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC4203 is a potent and highly selective, orally bioavailable inhibitor of Mer anemd Fms-like tyrosine kinase 3 (MerTK).[1][2] MerTK, a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases, is overexpressed in a variety of malignancies and plays a crucial role in promoting oncogenesis through the activation of downstream signaling pathways that regulate cell survival, proliferation, and migration. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. While direct quantitative data for this compound's effect on downstream targets is emerging, this guide draws upon extensive research on closely related and well-characterized MERTK inhibitors, UNC2025 and MRX-2843, to provide a robust understanding of the mechanism of action.
Core Signaling Pathways Modulated by this compound
This compound, by directly inhibiting the kinase activity of MerTK, effectively attenuates the signal transduction cascades that are aberrantly activated in various cancers. The primary downstream pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.
The PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling network that promotes cell survival and proliferation. Upon activation by growth factors, MerTK phosphorylates and activates PI3K, which in turn converts PIP2 to PIP3. PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.
Inhibition of MerTK by this compound and its analogs has been shown to significantly reduce the phosphorylation of AKT (p-AKT), thereby inactivating this pro-survival pathway.[3][4][5]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade that regulates cell growth, differentiation, and survival. Activation of MerTK leads to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras/Raf/MEK/ERK signaling cascade. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell proliferation.
Studies with MERTK inhibitors demonstrate a marked decrease in the levels of p-ERK1/2, indicating a blockade of this pathway.[3][5]
The JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is implicated in the regulation of immune responses, cell survival, and proliferation. Ligand-induced dimerization of MerTK can lead to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and inflammation.
Inhibition of MERTK has been shown to decrease the phosphorylation of STAT proteins, such as STAT6, thereby inhibiting their transcriptional activity.[3][5]
Quantitative Data on MERTK Inhibition
While specific quantitative data for this compound's direct impact on downstream signaling proteins is not yet widely published, the inhibitory concentrations (IC50) for MerTK and the effects of closely related compounds on downstream targets provide valuable insights.
| Compound | Target | IC50 (nM) | Cell Line | Downstream Effect | Reference |
| This compound | MERTK | 1.2 | - | - | [1] |
| AXL | 140 | - | - | [1] | |
| TYRO3 | 42 | - | - | [1] | |
| FLT3 | 90 | - | - | [1] | |
| UNC2025 | MERTK | - | 697 B-ALL, Kasumi-1 AML | Dose-dependent decrease in p-MERTK, p-STAT6, p-AKT, and p-ERK1/2 | [3] |
| MRX-2843 | MERTK | 1.3 | Kasumi-1 AML | Dose-dependent inhibition of p-ERK1/2, p-AKT, and p-STAT6 (25-300 nM) | [5] |
| FLT3 | 0.64 | - | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of MERTK inhibitors on downstream signaling pathways.
Western Blotting for Phosphorylated Proteins
This protocol is used to determine the phosphorylation status of key signaling proteins like AKT, ERK, and STAT following treatment with a MERTK inhibitor.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., 697 B-ALL, Kasumi-1 AML) in appropriate media supplemented with 10% FBS and antibiotics.
-
For experiments, seed cells and allow them to adhere overnight.
-
The following day, starve the cells in serum-free media for 2-4 hours.
-
Treat the cells with the MERTK inhibitor (e.g., this compound, UNC2025) at various concentrations for 1-2 hours.
-
Stimulate the cells with a MERTK ligand, such as Gas6 (e.g., 200 ng/mL), for 10-15 minutes to induce MERTK phosphorylation.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-AKT, p-ERK, p-STAT) and total proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core downstream signaling pathways of MERTK and the points of inhibition by this compound.
Caption: MERTK downstream signaling pathways and inhibition by this compound.
Caption: Western blot workflow for analyzing this compound's effects.
Conclusion
This compound and its analogs represent a promising class of targeted therapies for cancers that overexpress MerTK. By potently and selectively inhibiting MerTK, these compounds effectively shut down key downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are critical for tumor cell survival, proliferation, and migration. The data from closely related MERTK inhibitors strongly suggest that this compound will demonstrate similar efficacy in blocking these oncogenic signaling cascades. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Role of UNC4203 in the Inhibition of STAT6 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism by which UNC4203, a potent and selective small molecule inhibitor, is understood to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6). While primarily characterized as a MERTK inhibitor, emerging evidence points to the MERTK signaling pathway as a key regulator of STAT6 activation. This document provides a comprehensive overview of the preclinical data for this compound, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, which plays a pivotal role in mediating cellular responses to various cytokines, particularly Interleukin-4 (IL-4) and Interleukin-13 (IL-13). The phosphorylation of STAT6 at tyrosine residue 641 (Tyr641) is a hallmark of its activation, leading to dimerization, nuclear translocation, and the subsequent regulation of gene expression involved in immune responses, inflammation, and cell proliferation. Dysregulation of the STAT6 pathway is implicated in a range of diseases, including allergic inflammatory diseases and various cancers.
This compound is a highly selective and orally bioavailable inhibitor of the MERTK receptor tyrosine kinase. MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is involved in a variety of cellular processes, including efferocytosis, immune regulation, and cell survival. Recent studies have elucidated a direct signaling cascade wherein activation of MERTK by its ligand, Gas6, leads to the downstream phosphorylation and activation of STAT6. This guide explores the role of this compound as an inhibitor of this MERTK-mediated STAT6 phosphorylation.
Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound has been characterized against its primary target, MERTK, as well as other related kinases. The following tables summarize the key quantitative data.
| Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| MERTK | 1.2 | Not Reported | [1][2][3] |
| MERTK | 2.4 | 0.42 | [4][5] |
| AXL | 140 | 40.22 | [1][2][4] |
| TYRO3 | 42 | 3.87 | [1][2][4] |
| FLT3 | 90 | Not Reported | [1][2][3] |
| FLT3 | 39 | 16.14 | [4][5] |
| Table 1: In Vitro Inhibitory Activity of this compound |
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell-based MERTK Phosphorylation | - | IC50 | 13.8 nM | [5] |
| In Vivo MERTK Phosphorylation | Mice with advanced leukemia | Dose | 30 mg/kg (ip) | [5] |
| Table 2: Cellular and In Vivo Activity of this compound |
Signaling Pathway and Mechanism of Action
The inhibition of STAT6 phosphorylation by this compound is proposed to occur through the blockade of the MERTK signaling pathway. The binding of the ligand Gas6 to the extracellular domain of MERTK induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation of MERTK initiates a downstream signaling cascade that has been shown to include the phosphorylation of STAT6. By potently inhibiting the kinase activity of MERTK, this compound prevents this downstream signaling event, thereby blocking the phosphorylation of STAT6.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the inhibitory effect of this compound on MERTK and STAT6 phosphorylation.
MERTK In Vitro Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant MERTK.
Materials:
-
Recombinant human MERTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of MERTK enzyme solution (prepared in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the substrate (prepared in kinase buffer). The final ATP concentration should be at or near the Km for MERTK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for Phospho-STAT6
This protocol describes the detection of phosphorylated STAT6 in cell lysates following treatment with this compound and stimulation with a MERTK ligand.
Materials:
-
Cell line expressing MERTK (e.g., T-cell lymphoblastic leukemia or acute myeloid leukemia cell lines)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
MERTK ligand (e.g., recombinant human Gas6)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with Gas6 for a predetermined time (e.g., 15-30 minutes) to induce MERTK-mediated STAT6 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phospho-STAT6.
Cell-Based HTRF Assay for Phospho-STAT6
This protocol provides a high-throughput method for quantifying STAT6 phosphorylation in a cellular context.
Materials:
-
Cell line expressing MERTK
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
MERTK ligand (e.g., recombinant human Gas6)
-
HTRF Phospho-STAT6 (Tyr641) Assay Kit (e.g., from Revvity)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Seed cells into a 96-well or 384-well culture plate and culture overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with Gas6 for the recommended time to induce STAT6 phosphorylation.
-
Lyse the cells using the lysis buffer provided in the HTRF kit.
-
Transfer the cell lysates to a 384-well white detection plate.
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-total STAT6 antibody and d2-labeled anti-phospho-STAT6 antibody) to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the IC50 value of this compound by plotting the HTRF ratio against the inhibitor concentration.
Conclusion
The available preclinical data strongly support a model in which this compound inhibits the phosphorylation of STAT6 through its potent blockade of MERTK kinase activity. This mechanism provides a clear rationale for investigating the therapeutic potential of this compound in diseases driven by aberrant MERTK and STAT6 signaling. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further explore and validate the inhibitory effects of this compound on the MERTK-STAT6 signaling axis. Future studies should aim to further characterize the in vivo efficacy of this compound in relevant disease models and to explore the full spectrum of its cellular effects downstream of MERTK inhibition.
References
The MERTK Inhibitor UNC4203: A Technical Guide to its Effects on AKT and ERK1/2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the impact of UNC4203, a potent and selective MERTK inhibitor, on the crucial intracellular signaling pathways, AKT and ERK1/2. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.
Introduction
This compound is a small molecule inhibitor targeting MERTK (MER proto-oncogene, tyrosine kinase), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. MERTK is ectopically expressed or overexpressed in a variety of hematological and solid malignancies and its activation is linked to tumor cell proliferation, survival, and chemoresistance. The downstream signaling pathways mediated by MERTK include the PI3K/AKT and RAS/MEK/ERK pathways. By inhibiting MERTK, this compound offers a promising therapeutic strategy for cancers dependent on this signaling axis. This guide will delve into the specific effects of this compound on the AKT and ERK1/2 signaling pathways.
Data Presentation
The inhibitory activity of this compound has been characterized against its primary target MERTK and other related kinases. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| MERTK | 1.2 | [1] |
| MERTK | 2.4 | [2] |
| AXL | 140 | [1] |
| AXL | 80 | [2] |
| TYRO3 | 42 | [1] |
| TYRO3 | 9.1 | [2] |
| FLT3 | 90 | [1] |
| FLT3 | 39 | [2] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| MERTK Phosphorylation | Not Specified | 13.8 | [2] |
Note: Specific IC50 values for the inhibition of AKT and ERK1/2 phosphorylation by this compound are not currently available in the public domain based on the conducted search.
Signaling Pathways
Activation of MERTK by its ligand, Gas6, leads to the recruitment and activation of downstream signaling molecules, resulting in the phosphorylation and activation of AKT and ERK1/2. This compound, by inhibiting the kinase activity of MERTK, blocks these downstream signaling events.
Caption: MERTK-AKT signaling pathway and the inhibitory action of this compound.
Caption: MERTK-ERK1/2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on AKT and ERK1/2 signaling and cell viability. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blotting for Phospho-AKT and Phospho-ERK1/2
This protocol describes the detection of phosphorylated AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of phosphorylated AKT and ERK1/2.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a MERTK ligand such as Gas6 (e.g., 200 ng/mL) for a short period (e.g., 10-30 minutes) to induce MERTK signaling.
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with antibodies for total AKT and total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
3. MTT/MTS Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
References
Structural Analysis of UNC4203 Binding to MERTK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is a critical regulator of physiological processes such as efferocytosis and immune response modulation.[1][2] Aberrant MERTK signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] UNC4203 has emerged as a potent and selective inhibitor of MERTK. This technical guide provides a comprehensive analysis of the structural basis of this compound binding to MERTK, integrating available biochemical data and inferred structural insights. While a co-crystal structure of the this compound-MERTK complex is not publicly available, this document leverages data from related inhibitor-bound structures to propose a model of interaction, supported by quantitative binding data and detailed experimental methodologies.
Introduction to MERTK
MERTK is a single-pass transmembrane receptor composed of an extracellular domain featuring two immunoglobulin-like (Ig) and two fibronectin type III (FN-III) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[1] Its primary ligands are the vitamin K-dependent proteins Gas6 (Growth arrest-specific 6) and Protein S.[1][2] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, initiating downstream signaling cascades.[3] These pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, regulate crucial cellular functions like survival, proliferation, and migration.[3]
This compound: A Potent MERTK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for MERTK. The following table summarizes the inhibitory activity of this compound against MERTK and other related kinases.
| Kinase | IC50 (nM) | Ki (nM) | Reference |
| MERTK | 1.2 - 2.4 | 0.42 | [4][5] |
| AXL | 80 - 140 | 40.22 | [4][5] |
| TYRO3 | 9.1 - 42 | 3.87 | [4][5] |
| FLT3 | 39 - 90 | 16.14 | [4][5] |
Structural Basis of MERTK Inhibition by this compound (Inferred)
In the absence of a direct co-crystal structure of this compound bound to MERTK, we can infer the binding mode by examining the crystal structures of MERTK in complex with other inhibitors and by understanding the general architecture of the kinase domain. The MERTK kinase domain adopts a canonical two-lobed structure, with an N-lobe and a C-lobe connected by a hinge region, which forms the ATP-binding pocket.[6][7]
It is highly probable that this compound acts as a Type I inhibitor, binding to the active conformation of MERTK in the ATP-binding pocket and competing with ATP. Key interactions likely involve:
-
Hinge Region: Formation of hydrogen bonds with the backbone atoms of the hinge region residues is a hallmark of kinase inhibitors.
-
Gatekeeper Residue: The gatekeeper residue, which is a leucine in MERTK (Leu671), controls access to a hydrophobic pocket.[6] The hydrophobic moieties of this compound likely engage in van der Waals interactions within this pocket.
-
DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop is crucial for kinase activity. Type I inhibitors typically bind to the "DFG-in" conformation, where the aspartate is oriented towards the active site to coordinate magnesium ions.
Key Signaling Pathways Modulated by this compound
This compound, by inhibiting MERTK, effectively blocks its downstream signaling cascades. The following diagram illustrates the canonical MERTK signaling pathway and the point of inhibition by this compound.
Caption: MERTK signaling pathway and this compound inhibition.
Experimental Protocols
Detailed experimental protocols are essential for the validation and characterization of MERTK inhibitors. Below are representative methodologies for key assays.
In Vitro MERTK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 value of an inhibitor.
-
Reagents and Materials:
-
Recombinant human MERTK kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or test compound) serially diluted in DMSO
-
HTRF detection reagents (e.g., Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665)
-
384-well low-volume microplates
-
-
Procedure:
-
Add 2 µL of serially diluted this compound to the wells of a 384-well plate.
-
Add 4 µL of MERTK enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for an in vitro MERTK kinase HTRF assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Reagents and Materials:
-
Recombinant human MERTK kinase domain
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
-
Procedure:
-
Immobilize the MERTK protein onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized MERTK surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface with the regeneration solution.
-
Record the sensorgrams (response units vs. time).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).
-
Conclusion
This compound is a highly potent and selective inhibitor of MERTK, a key driver in various cancers. While the precise structural details of the this compound-MERTK interaction await elucidation via co-crystallization studies, the available biochemical data, coupled with our understanding of kinase inhibitor binding modes, provides a strong foundation for its mechanism of action. The experimental protocols detailed herein offer a robust framework for the continued investigation and development of novel MERTK inhibitors. Further structural studies will be invaluable in guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Focus on Molecules: MERTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the inhibited states of the Mer receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MERTK Inhibition in Acute Myeloid Leukemia: A Technical Guide on UNC4203 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted therapies, AML, particularly in relapsed or refractory cases, remains a significant clinical challenge. A promising therapeutic target in AML is the MER proto-oncogene tyrosine kinase (MERTK), a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases. MERTK is overexpressed in a majority of AML cases and plays a crucial role in leukemogenesis by promoting cell survival, proliferation, and resistance to apoptosis.
This technical guide focuses on UNC4203, a potent and selective MERTK inhibitor, and its role in AML research. Due to the limited availability of published data specifically on this compound in AML at the time of this writing, this guide will draw upon comprehensive data from its close structural and functional analogs, UNC2025, UNC1666, and MRX-2843, to provide a detailed overview of the mechanism of action, experimental protocols, and potential therapeutic utility of MERTK inhibition in AML.
This compound: A Potent MERTK Inhibitor
This compound is a small molecule inhibitor with high selectivity for MERTK. Its inhibitory activity against MERTK and other related kinases is summarized below.
| Kinase | IC50 (nM) |
| MERTK | 1.2 |
| AXL | 140 |
| TYRO3 | 42 |
| FLT3 | 90 |
Mechanism of Action: MERTK and FLT3 Signaling in AML
MERTK signaling promotes AML cell survival and proliferation through the activation of downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. Many MERTK inhibitors, including the UNC series, also exhibit potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), another critical driver of AML pathogenesis, particularly in patients with FLT3 internal tandem duplication (FLT3-ITD) mutations. The dual inhibition of MERTK and FLT3 presents a promising therapeutic strategy for a broad range of AML subtypes.
Preclinical Data of this compound Analogs in AML
Studies on UNC2025, UNC1666, and MRX-2843 provide valuable insights into the potential anti-leukemic effects of this compound.
In Vitro Efficacy in AML Cell Lines
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of MERTK inhibitors on various AML cell lines.
| Cell Line | MERTK/FLT3 Status | Compound | IC50 (nM) |
| MOLM-14 | FLT3-ITD | UNC2025 | 14 |
| MV4-11 | FLT3-ITD | UNC1666 | <10 |
| Kasumi-1 | MERTK+ | UNC2025 | 2.7 |
| NOMO-1 | MERTK+ | UNC2025 | <100 |
| U937 | MERTK+ | UNC1666 | <100 |
| MOLM-13 | FLT3-ITD | UNC1666 | <10 |
Induction of Apoptosis
MERTK inhibitors induce programmed cell death in AML cells. Treatment with UNC1666 for 72 hours resulted in a significant increase in apoptosis.[1]
| Cell Line | Treatment | % Apoptosis (Mean ± SD) |
| Mer-positive (Nomo-1, Kasumi-1, U937) | Vehicle (DMSO) | 20 ± 10 |
| Mer-positive (Nomo-1, Kasumi-1, U937) | UNC1666 | 66 ± 10 |
| FLT3-ITD (Molm-13, MV4;11) | Vehicle (DMSO) | 10 ± 2 |
| FLT3-ITD (Molm-13, MV4;11) | UNC1666 | 90 ± 6 |
Cell Cycle Analysis
Treatment with UNC2025 for 48 hours led to alterations in cell cycle progression in AML cell lines, indicating a reduction in cell proliferation.[2]
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| Kasumi-1 | Vehicle | 55 | 30 | 15 |
| Kasumi-1 | UNC2025 (300nM) | 30 | 10 | 60 |
| NOMO-1 | Vehicle | 60 | 25 | 15 |
| NOMO-1 | UNC2025 (300nM) | 40 | 15 | 45 |
In Vivo Efficacy in AML Xenograft Models
Oral administration of MERTK inhibitors has demonstrated significant therapeutic efficacy in mouse models of AML.
| Model | Compound | Dosing | Outcome |
| NOMO-1 AML Xenograft | UNC2025 | 75mg/kg, once daily | Increased median survival from 15.5 to 37 days.[2] |
| Patient-Derived AML Xenograft | UNC2025 | 75mg/kg, once daily | Induced disease regression.[2] |
| FLT3-ITD AML Xenograft | MRX-2843 | Once daily oral therapy | Prolonged survival 2- to 3-fold over vehicle.[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of a compound on AML cells.
-
Cell Seeding: Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Treat cells with serial dilutions of the MERTK inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
Investigating UNC4203: A Potent and Selective MERTK Inhibitor for Acute Lymphoblastic Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute lymphoblastic leukemia (ALL) remains a challenging malignancy, particularly in relapsed or refractory cases. The receptor tyrosine kinase MERTK is ectopically expressed in a significant subset of both B-cell and T-cell ALL, where it promotes pro-survival signaling and chemoresistance, making it a compelling therapeutic target. This document provides a comprehensive technical overview of UNC4203, a potent, orally bioavailable, and highly selective MERTK inhibitor. We consolidate preclinical data on its mechanism of action, pharmacokinetic profile, and the anticipated anti-leukemic effects based on studies of closely related MERTK inhibitors. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this compound in ALL.
Introduction to MERTK in Acute Lymphoblastic Leukemia
MERTK (MER Tyrosine Kinase) is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. While its expression is normally restricted to specific tissues, MERTK is aberrantly expressed in 30-50% of pediatric B-ALL and T-ALL cases.[1][2][3] This ectopic expression is not benign; upon activation by its ligand Gas6, MERTK initiates a cascade of downstream signaling pathways that are critical for leukemic cell survival, proliferation, and resistance to standard chemotherapies.[1][4] Key signaling pathways activated by MERTK in ALL include the MAPK/ERK and JAK/STAT pathways, which are well-established drivers of oncogenesis.[1][5] Inhibition of MERTK has been shown to abrogate these survival signals, increase sensitivity to chemotherapeutic agents, and prolong survival in preclinical models of ALL, validating it as a promising therapeutic target.[1][2][5]
This compound: A Profile of a Selective MERTK Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against MERTK. Its pharmacological and pharmacokinetic properties make it a strong candidate for clinical development.
In Vitro Potency and Selectivity
This compound demonstrates nanomolar potency against MERTK, with significant selectivity over other TAM family kinases and the closely related kinase FLT3. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Target Kinase | IC50 (nM) [6] | Ki (nM) [7] |
| MERTK | 1.2 | 0.42 |
| AXL | 140 | 40.22 |
| TYRO3 | 42 | 3.87 |
| FLT3 | 90 | 16.14 |
Preclinical Pharmacokinetics
Pharmacokinetic studies in murine models have shown that this compound is orally bioavailable with a favorable half-life, supporting its potential for convenient oral dosing in a clinical setting.
| Parameter | Value | Route of Administration |
| Oral Bioavailability (%F) | 58%[6] | Oral (p.o.) |
| Half-life (T1/2) | 7.8 hours[6] | Intravenous (i.v.) |
| Volume of Distribution (Vd) | 1.7 L/kg[6] | Intravenous (i.v.) |
| Clearance (CL) | 36 mL/min/kg[6] | Intravenous (i.v.) |
Mechanism of Action: MERTK Signaling Inhibition
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of MERTK, thereby blocking downstream pro-survival signaling pathways.
MERTK Signaling Pathway in ALL
The binding of the ligand Gas6 to MERTK induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins and initiating downstream signaling. Key pathways include the JAK/STAT and MAPK/ERK cascades, which promote cell proliferation and survival.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of MERTK and BCL-2 in T-Cell and Early T-Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UNC4203 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC4203 is a potent and highly selective inhibitor of MERTK (Mer Tyrosine Kinase), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1] Aberrant MERTK signaling is implicated in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase binding assay and a cell-based phosphorylation assay. The provided methodologies and data will aid researchers in the evaluation of this compound and similar MERTK inhibitors.
Data Presentation
Table 1: this compound Kinase Inhibitory Activity
This table summarizes the in vitro inhibitory activity of this compound against MERTK and other related kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) |
| MERTK | 1.2 |
| AXL | 140 |
| TYRO3 | 42 |
| FLT3 | 90 |
| [Source: MedchemExpress.com[1]] |
Signaling Pathway
MERTK is a receptor tyrosine kinase that, upon binding to its ligands such as Gas6 or Protein S, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for cell survival, proliferation, migration, and inhibition of apoptosis. This compound exerts its effect by inhibiting the kinase activity of MERTK, thereby blocking these downstream signals.
Experimental Protocols
MERTK Biochemical Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to the MERTK kinase domain.[2]
Materials:
-
Recombinant MERTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A
-
This compound (or other test compounds)
-
DMSO
-
384-well low-volume white plates
Procedure:
-
Compound Preparation:
-
Prepare a 4-fold serial dilution of this compound in DMSO. A suggested starting concentration is 1 mM.
-
Further dilute the compound solutions in 1X Kinase Buffer A to achieve the desired 4X final assay concentrations.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X kinase/antibody solution in 1X Kinase Buffer A. The final concentrations in the assay should be optimized, but a starting point is 5 nM kinase and 2 nM Eu-Anti-GST Antibody.[3]
-
-
Tracer Preparation:
-
Prepare a 4X tracer solution in 1X Kinase Buffer A. A suggested concentration for Kinase Tracer 236 is 30 nM.[3]
-
-
Assay Assembly:
-
Add 4 µL of the 4X this compound dilution to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Final volume in each well will be 16 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based MERTK Autophosphorylation Assay (HTRF®)
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on MERTK autophosphorylation at tyrosine 749 (Tyr749).[4]
Materials:
-
Cells expressing MERTK (e.g., HepG2 cells)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Pervanadate (optional, to increase phosphorylation signal)
-
HTRF® Phospho-MERTK (Tyr749) and Total MERTK detection reagents
-
Supplemented lysis buffer
-
96-well cell culture plates
-
384-well low-volume white microplates
Procedure:
-
Cell Seeding:
-
Seed MERTK-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 100,000 cells/well for HepG2).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 1 hour).
-
-
Cell Lysis:
-
(Optional) Add a stimulating agent like Pervanadate for 30 minutes before lysis to enhance the phosphorylation signal.
-
Aspirate the medium and add 50 µL of supplemented lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF® Detection:
-
Transfer 16 µL of the cell lysate from each well of the 96-well plate to a 384-well white microplate.
-
Add 4 µL of the HTRF® Phospho-MERTK (Tyr749) detection reagents to one set of wells and 4 µL of the HTRF® Total MERTK detection reagents to a parallel set of wells.
-
Incubate overnight at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the ratio of the phospho-MERTK signal to the total MERTK signal to normalize for cell number.
-
Plot the normalized signal against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of MERTK phosphorylation.[4]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a MERTK inhibitor. The biochemical binding assay confirms direct target engagement, while the cell-based phosphorylation assay validates its activity in a cellular context. These assays are essential tools for the preclinical evaluation of this compound and can be adapted for high-throughput screening of other potential MERTK inhibitors.
References
Application Notes and Protocols for UNC4203 Animal Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4203 is a potent and highly selective inhibitor of MERTK (Mer Tyrosine Kinase), a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases. Aberrant MERTK signaling is implicated in the pathogenesis of various cancers, including leukemia, non-small cell lung cancer (NSCLC), and glioblastoma, by promoting cell survival, proliferation, and chemoresistance. Inhibition of MERTK presents a promising therapeutic strategy for these malignancies. These application notes provide detailed protocols for the administration of this compound and related MERTK inhibitors in preclinical animal models, along with relevant pharmacokinetic and pharmacodynamic data.
Mechanism of Action and Signaling Pathway
MERTK is activated by its ligands, Gas6 (growth arrest-specific 6) and Protein S, leading to homodimerization and autophosphorylation. This initiates downstream signaling cascades that drive oncogenesis. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of MERTK and subsequently inhibiting these pro-survival pathways.
Key signaling pathways downstream of MERTK that are inhibited by this compound include:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.
-
MAPK (ERK) Pathway: Regulates cell growth, differentiation, and survival.
-
JAK/STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.
-
FAK/RhoA Pathway: Regulates cell migration and invasion.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound and the related, well-characterized MERTK inhibitor UNC2025.
Table 1: In Vitro Potency of this compound and Related MERTK Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | MERTK | 1.2 - 2.4 | 0.42 |
| AXL | 80 - 140 | 40.22 | |
| TYRO3 | 9.1 - 42 | 3.87 | |
| FLT3 | 39 - 90 | 16.14 | |
| UNC2025 | MERTK | 0.74 | 0.16 |
| FLT3 | 0.8 | 0.59 | |
| AXL | 122 | 13.3 |
Data compiled from multiple sources, accounting for variations in experimental conditions.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Compound | Dose & Route | Oral Bioavailability (%) | T1/2 (hours) | Cmax (µM) |
| This compound | 10 mg/kg (p.o. or i.v.) | 58% | 7.8 | - |
| This compound | - | 15% | 3.0 | - |
| UNC2025 | - | 100% | 3.8 | - |
| MRX-2843 | 3 mg/kg | 78% | 4.4 | 1.3 |
Note: Discrepancies in pharmacokinetic data for this compound may be due to different formulations or mouse strains used in the studies.[1][3]
Experimental Protocols
Detailed methodologies for the administration of this compound and related compounds in various cancer models are provided below.
Formulation of this compound for Oral Administration
This compound can be formulated for oral gavage in mice using several methods. The choice of vehicle may depend on the required concentration and stability.
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Dissolve this compound in 10% DMSO to create a stock solution.
-
Add 40% PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% Tween-80 and mix until the solution is clear.
-
Finally, add 45% saline to reach the final desired concentration.[1]
Protocol 2: Corn Oil Formulation
-
Dissolve this compound in 10% DMSO to create a stock solution.
-
Add 90% corn oil to the DMSO solution and mix thoroughly to form a suspension.[1]
Protocol 3: SBE-β-CD/Saline Formulation
-
Dissolve this compound in 10% DMSO.
-
Prepare a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.
-
Add 90% of the 20% SBE-β-CD solution to the DMSO stock and mix until clear.[1]
Acute Lymphoblastic Leukemia (ALL) Xenograft Model
This protocol describes the use of a MERTK inhibitor in a murine model of B-cell ALL.
Materials:
-
697 B-ALL cells (luciferase-expressing)
-
NOD-scid IL2Rgamma-null (NSG) mice (6-8 weeks old)
-
UNC2025 (or this compound formulated as described above)
-
Vehicle control (e.g., saline)
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture 697 B-ALL cells under standard conditions. On the day of injection, harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells per 100 µL.
-
Tumor Cell Inoculation: On Day 0, inject 2 x 10^6 697 B-ALL cells in 100 µL of PBS into the tail vein of each NSG mouse.
-
Treatment Initiation:
-
Minimal Residual Disease Model: Begin treatment on Day 1 post-inoculation.
-
Established Disease Model: Begin treatment on Day 12 post-inoculation.
-
-
Drug Administration: Administer UNC2025 (50 or 75 mg/kg) or an equivalent volume of vehicle control once daily via oral gavage.
-
Monitoring:
-
Monitor tumor burden weekly using bioluminescence imaging.
-
Monitor animal health and body weight regularly.
-
Record survival data.
-
-
Endpoint: The study endpoint is reached upon signs of advanced disease (e.g., hind-limb paralysis, >20% weight loss) or at the predetermined study duration.
Expected Outcomes:
-
Dose-dependent reduction in tumor burden as measured by bioluminescence.
-
Significant prolongation of median survival in treated mice compared to the vehicle control group.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol outlines a general approach for evaluating MERTK inhibitors in a subcutaneous NSCLC xenograft model.
Materials:
-
NSCLC cell line (e.g., A549, H1299)
-
Athymic nude mice (6-8 weeks old)
-
MERTK inhibitor (e.g., UNC2025, MRX-2843)
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Culture NSCLC cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the MERTK inhibitor or vehicle control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or at the end of the study period.
Expected Outcomes:
-
Inhibition of tumor growth in the treatment group compared to the control group.
-
Potential for tumor regression at higher doses.
Glioblastoma (GBM) Orthotopic Model
This protocol describes the use of a MERTK inhibitor in a syngeneic, orthotopic glioblastoma mouse model.
Materials:
-
GL261 murine glioma cells
-
C57BL/6 mice (6-8 weeks old)
-
MERTK inhibitor (e.g., MRX-2843, UNC2025)
-
Stereotactic apparatus
-
Hamilton syringe
Procedure:
-
Cell Preparation: Culture GL261 cells and resuspend in sterile PBS at a concentration of 1 x 10^5 cells per 2 µL.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Slowly inject 1 x 10^5 GL261 cells in 2 µL of PBS into the brain parenchyma.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Treatment Initiation: Begin treatment 5-7 days after tumor cell implantation.
-
Drug Administration: Administer the MERTK inhibitor or vehicle control daily.
-
Monitoring: Monitor mice for neurological signs and body weight changes. Survival is the primary endpoint.
-
Endpoint: Euthanize mice upon development of severe neurological symptoms or significant weight loss.
Expected Outcomes:
-
Increased median and overall survival in the treatment group compared to the control group.
-
Analysis of brain tissue post-mortem can be used to assess tumor burden and changes in the tumor microenvironment (e.g., macrophage polarization).
Conclusion
This compound and related MERTK inhibitors have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The protocols outlined in these application notes provide a framework for the in vivo evaluation of these compounds. Careful consideration of the appropriate animal model, drug formulation, and dosing regimen is crucial for obtaining robust and reproducible results. Further studies are warranted to explore the full therapeutic potential of MERTK inhibition in oncology.
References
Application Notes and Protocols for In Vivo Studies with UNC4203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the dosing and formulation of UNC4203 for in vivo studies. The protocols outlined below are intended to ensure consistent and effective delivery of this potent and selective MERTK inhibitor in animal models.
Compound Information
This compound is a small molecule inhibitor of MERTK (Mer Tyrosine Kinase) with additional activity against AXL, TYRO3, and FLT3. It is a valuable tool for investigating the role of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases in various physiological and pathological processes, including cancer and autoimmune diseases.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 504.71 g/mol | [1] |
| In Vitro IC₅₀ MERTK | 1.2 - 2.4 nM | [1][2] |
| In Vitro IC₅₀ AXL | 80 - 140 nM | [1][2] |
| In Vitro IC₅₀ TYRO3 | 9.1 - 42 nM | [1][2] |
| In Vitro IC₅₀ FLT3 | 39 - 90 nM | [1][2] |
| Oral Bioavailability (Mice) | 58% | [1] |
| Half-life (T½) (Mice) | 7.8 hours | [1] |
| Volume of Distribution (Vd) | 1.7 L/kg | [1] |
| Clearance | 36 mL/min/kg | [1] |
Recommended Formulations for In Vivo Studies
The selection of an appropriate vehicle is critical for the solubility and bioavailability of this compound. Several formulations have been reported to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]
Table 2: Recommended Formulations for this compound
| Formulation | Composition | Achievable Solubility | Notes |
| Aqueous-based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration.[1] |
| Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | An alternative for reducing potential toxicity associated with organic solvents.[1] |
| Oil-based | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Primarily for oral (PO) or subcutaneous (SC) administration.[1] |
Experimental Protocols
Preparation of Aqueous-Based Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of a 1 mL working solution. Scale volumes as needed.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution by dissolving the appropriate amount of this compound powder in DMSO. Use of an ultrasonic bath may aid in dissolution.[3]
-
Add PEG300. In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex thoroughly to ensure a homogenous mixture.[3]
-
Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.[3]
-
Add Saline. Add 450 µL of sterile saline to the mixture. Vortex thoroughly one final time.[3]
-
Inspect the solution. The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] It is recommended to prepare this formulation fresh on the day of use.[4]
Administration Protocols in Mice
The following are general guidelines for common administration routes in mice. Always adhere to institutionally approved animal care and use protocols.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice)[5]
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg.[6]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[7]
-
Gently restrain the mouse, holding its head and neck to create a straight line with the esophagus.[5]
-
Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[7]
-
Slowly administer the this compound formulation.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.[7]
Materials:
-
Sterile syringe and needle (e.g., 25-27 gauge)[2]
-
70% ethanol or other suitable disinfectant
Procedure:
-
Restrain the mouse, exposing its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[2]
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound formulation. The maximum recommended volume is 10 mL/kg.[2]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.[2]
Materials:
-
Sterile syringe and needle (e.g., 27-30 gauge)[1]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or other suitable disinfectant
Procedure:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.[9]
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, parallel to the vein.[1]
-
Slowly inject the this compound formulation. A bolus injection should not exceed 5 mL/kg.[1]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
MERTK Signaling Pathway and Experimental Workflow
This compound inhibits the kinase activity of MERTK, thereby blocking downstream signaling cascades that are involved in cell survival, proliferation, and migration.[10]
Caption: MERTK Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vivo Studies with this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
UNC4203: Application Notes and Protocols for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubilization and use of UNC4203, a potent and selective MERTK inhibitor, in dimethyl sulfoxide (DMSO) and cell culture media. The provided methodologies are intended to guide researchers in preparing this compound for in vitro cell-based assays.
Introduction
This compound is a highly selective, orally bioavailable inhibitor of MER proto-oncogene, tyrosine kinase (MERTK), with additional activity against AXL, TYRO3, and FLT3.[1] MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, which are implicated in various cellular processes, including cell survival, proliferation, and migration. Dysregulation of MERTK signaling is associated with the progression of numerous cancers, making it a compelling target for therapeutic intervention.
Solubility of this compound
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use high-purity, anhydrous DMSO to ensure optimal dissolution, as hygroscopic DMSO can significantly impact solubility.[1]
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Observations |
| DMSO | 100 mg/mL (198.13 mM) | Ultrasonic agitation may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.95 mM) | Clear solution.[1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Aseptically weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.[1]
-
Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of this compound Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into a suitable cell culture medium (e.g., DMEM, RPMI-1640) for use in cell-based assays.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. It is critical to maintain the final DMSO concentration in the cell culture medium at a low level (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Perform a serial dilution of the stock solution in the complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add the this compound/DMSO stock solution to the cell culture medium and mix thoroughly by gentle pipetting or vortexing.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution in the cell culture medium.
-
The freshly prepared working solution is now ready to be added to the cell cultures.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
MERTK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the MERTK signaling pathway.
References
Preparing Stock Solutions of UNC4203 for Preclinical Research
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of UNC4203, a potent and highly selective MERTK inhibitor.[1][2][3][4] These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and other studies involving the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[4] The protocols herein cover preparation for both in vitro and in vivo applications, with a focus on ensuring solution stability and experimental reproducibility.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for MERTK (Mer Tyrosine Kinase), a member of the TAM family of receptor tyrosine kinases.[1][2][3][4] MERTK is implicated in various cellular processes, including cell survival, proliferation, and migration.[5][6] Dysregulation of the MERTK signaling pathway is associated with the progression of numerous cancers, making it a compelling target for therapeutic intervention.[6][7][8] this compound's potent inhibitory activity against MERTK allows for the targeted investigation of this pathway in cancer biology and immunology.
MERTK Signaling Pathway
The MERTK signaling cascade is initiated by the binding of its ligands, such as Gas6 and Protein S, which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[5] This activation triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT pathways, promoting cell survival and proliferation.[5][6][8] this compound exerts its effect by inhibiting the kinase activity of MERTK, thereby blocking these downstream signals.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄N₆O | [4] |
| Molecular Weight | 504.71 g/mol | [2] |
| CAS Number | 1818234-19-3 | [4] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >98% | [3] |
| IC₅₀ (MERTK) | 1.2 nM - 2.4 nM | [1][3] |
| IC₅₀ (AXL) | 80 nM - 140 nM | [1][3] |
| IC₅₀ (TYRO3) | 9.1 nM - 42 nM | [1][3] |
| IC₅₀ (FLT3) | 39 nM - 90 nM | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 504.71 g/mol * (1000 mg / 1 g) = 5.047 mg
-
-
Weigh the this compound powder. Carefully weigh out the calculated mass of this compound and place it into a sterile microcentrifuge tube or vial.
-
Add DMSO. Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.047 mg of this compound.
-
Dissolve the compound. Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution.[1] Visually inspect the solution to ensure that all solid material has dissolved.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Stock Solution Preparation Table (for different volumes of a 10 mM solution):
| Desired Volume | Mass of this compound (mg) | Volume of DMSO (mL) |
| 0.5 mL | 2.52 mg | 0.5 |
| 1.0 mL | 5.05 mg | 1.0 |
| 2.0 mL | 10.10 mg | 2.0 |
| 5.0 mL | 25.24 mg | 5.0 |
Protocol for In Vivo Stock Solution Formulation
For animal studies, this compound can be formulated in various vehicles. Below are three common formulations. It is crucial to select a formulation that is appropriate for the intended route of administration and animal model.
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1]
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 1 part of the this compound/DMSO stock.
-
Add 4 parts of PEG300 and mix thoroughly.
-
Add 0.5 parts of Tween-80 and mix until the solution is clear.
-
Add 4.5 parts of saline and mix to achieve the final formulation.
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) [1]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a high-concentration stock of this compound in DMSO.
-
In a sterile tube, add 1 part of the this compound/DMSO stock.
-
Add 9 parts of the 20% SBE-β-CD in saline solution and mix thoroughly.
Formulation 3: 10% DMSO, 90% Corn Oil [1]
-
Prepare a high-concentration stock of this compound in DMSO.
-
In a sterile tube, add 1 part of the this compound/DMSO stock.
-
Add 9 parts of corn oil and mix thoroughly.
Note: For all in vivo formulations, it is recommended to prepare the solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[1]
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is critical for maintaining its activity.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | 4°C (short-term) | Days to weeks | [1] |
| -20°C (long-term) | Months to years | [4] | |
| DMSO Stock Solution | -20°C | Up to 1 month | [1][3] |
| -80°C | Up to 6 months | [1][3] |
Important Considerations:
-
This compound is supplied as a solid. For shipping, it is stable at room temperature for several weeks.[4]
-
Protect the solid compound and stock solutions from light and moisture.[1]
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting into single-use volumes is highly recommended.[1]
-
Always use anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1]
Conclusion
These application notes provide a comprehensive guide for the preparation of this compound stock solutions for both in vitro and in vivo experiments. Adherence to these protocols will help ensure the integrity and activity of the compound, leading to more reliable and reproducible experimental outcomes. Researchers should always consult the specific product datasheet for the most up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC 4203 | 1818234-19-3 | BU167832 | Biosynth [biosynth.com]
- 3. This compound|UNC 4203;UNC-4203 [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for UNC4203 in Xenograft Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] A key driver of these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins.[3][4] This leads to hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, including the ectopic expression of leukemogenic genes such as HOXA9 and MEIS1.[3] The dysregulation of these genes is critical for leukemic transformation and maintenance.
DOT1L is the sole known H3K79 methyltransferase, making it a highly specific and attractive therapeutic target for MLL-r leukemias.[3] Inhibition of DOT1L's enzymatic activity has been shown to selectively kill MLL-rearranged leukemia cells by inducing differentiation and apoptosis, with minimal effects on non-MLL-rearranged cells.[2] Small molecule inhibitors of DOT1L, such as UNC4203, represent a promising targeted therapeutic strategy for this high-risk patient population.
Preclinical evaluation of DOT1L inhibitors in xenograft mouse models is a critical step in their development. These in vivo models, utilizing either established MLL-r leukemia cell lines or patient-derived xenografts (PDXs), allow for the assessment of a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a setting that mimics human disease.[5][6] This document provides detailed application notes and protocols for the use of this compound, a potent and selective DOT1L inhibitor, in xenograft mouse models of leukemia.
Signaling Pathway in MLL-Rearranged Leukemia
Caption: DOT1L signaling in MLL-rearranged leukemia and the mechanism of this compound.
Data Presentation: Summary of Preclinical Efficacy (Representative Data)
The following tables present a summary of expected quantitative data from in vivo studies with this compound in a patient-derived xenograft (PDX) model of MLL-rearranged acute myeloid leukemia (AML).
Table 1: In Vivo Anti-Leukemic Efficacy of this compound in an MLL-r AML PDX Model
| Treatment Group | Dosing Regimen | Median Survival (Days) | Increase in Median Survival (%) |
| Vehicle | Daily, i.p. | 35 | - |
| This compound | 50 mg/kg, daily, i.p. | 63 | 80% |
| This compound | 100 mg/kg, daily, i.p. | 77 | 120% |
Table 2: Pharmacodynamic and Leukemia Burden Analysis
| Treatment Group (100 mg/kg) | H3K79me2 Reduction in BM (%) | Human CD45+ Cells in Peripheral Blood (Day 28, %) | Human CD45+ Cells in Bone Marrow (End of Study, %) |
| Vehicle | 0 | 85 ± 5 | 92 ± 4 |
| This compound | 75 ± 8 | 15 ± 6 | 21 ± 7 |
| Data are presented as mean ± SEM. |
Experimental Protocols
Establishment of MLL-Rearranged Leukemia Xenograft Model
This protocol describes the establishment of a patient-derived xenograft (PDX) model. A similar protocol can be used for cell line-derived xenografts (CDX) using MLL-rearranged cell lines such as MOLM-13 or MV4-11.
Materials:
-
Cryopreserved primary human MLL-rearranged leukemia cells
-
Immunodeficient mice (e.g., NOD/SCID/IL2rg-/- or NSG mice), 6-8 weeks old
-
Phosphate-buffered saline (PBS)
-
27-gauge needles and syringes
-
Sublethal irradiation source (optional, but recommended for some primary samples)[7]
Procedure:
-
Thaw cryopreserved primary leukemia cells rapidly in a 37°C water bath.
-
Wash the cells with sterile PBS and determine cell viability using trypan blue exclusion.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 viable cells per 200 µL.
-
(Optional) On the day of transplantation, sublethally irradiate NSG mice (e.g., 250 cGy).[7]
-
Inject 200 µL of the cell suspension (5 x 10^6 cells) into the tail vein of each NSG mouse.
-
Monitor the mice for signs of leukemia engraftment (e.g., weight loss, lethargy, hind-limb paralysis).
-
Confirm engraftment by periodically collecting peripheral blood via submandibular or tail vein bleed and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry. Engraftment is typically considered successful when hCD45+ cells reach >1% in the peripheral blood.
In Vivo Efficacy Study of this compound
Materials:
-
Engrafted mice with established MLL-rearranged leukemia (e.g., >5% hCD45+ cells in peripheral blood)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Calipers for spleen measurement (optional)
Procedure:
-
Randomize engrafted mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound formulation. For example, suspend this compound in the vehicle at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 and 100 mg/kg dosing at 10 mL/kg).
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., once daily).
-
Monitor animal health and body weight daily or as required.
-
Monitor leukemia progression weekly by quantifying hCD45+ cells in peripheral blood using flow cytometry.
-
At the end of the study (or when animals show signs of terminal illness), euthanize the mice and collect tissues (bone marrow, spleen, liver) for further analysis.
-
Record the date of death for each animal to determine survival curves.
Pharmacodynamic Analysis
Procedure:
-
At the end of the treatment period, harvest bone marrow from the femurs of euthanized mice.
-
Isolate mononuclear cells by density gradient centrifugation.
-
Prepare histone extracts from the isolated cells.
-
Analyze the levels of H3K79me2 by Western blotting using an antibody specific for dimethylated H3K79. Total Histone H3 can be used as a loading control.
-
Quantify the reduction in H3K79me2 levels in the this compound-treated groups relative to the vehicle-treated group.
Experimental Workflow Diagram
Caption: Workflow for a xenograft mouse model study of this compound in MLL-r leukemia.
References
- 1. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth [thno.org]
- 2. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Targeting of the P53/MDM2 Axis in Preclinical Models of Infant MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of UNC4203 in Combination with Methotrexate for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4203 is a potent and highly selective inhibitor of MER Tyrosine Kinase (MERTK), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1] MERTK is often aberrantly expressed in a variety of malignancies, where it promotes pro-survival signaling, resistance to apoptosis, and an immunosuppressive tumor microenvironment. Methotrexate (MTX) is a cornerstone chemotherapy agent and immunosuppressant that primarily acts by inhibiting dihydrofolate reductase (DHFR), leading to disruption of DNA and RNA synthesis in rapidly dividing cells.[2][3][4]
Preclinical evidence with UNC2025, a close structural and functional analog of this compound, has demonstrated that MERTK inhibition can sensitize leukemia cells to the cytotoxic effects of methotrexate.[1][5] This suggests a synergistic or additive therapeutic effect when combining a MERTK inhibitor like this compound with methotrexate. This combination holds promise for increasing the therapeutic efficacy of methotrexate, potentially allowing for dose reduction and mitigating toxicity, or overcoming methotrexate resistance.
This document provides detailed application notes and protocols for investigating the combined effects of this compound and methotrexate in relevant preclinical models.
Scientific Rationale for Combination Therapy
The combination of this compound and methotrexate is predicated on the complementary mechanisms of action of the two agents. MERTK activation triggers several pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which can counteract the cytotoxic stress induced by chemotherapeutic agents like methotrexate. By inhibiting MERTK, this compound is hypothesized to block these survival signals, thereby lowering the threshold for methotrexate-induced apoptosis in cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments evaluating the combination of this compound and methotrexate. This data is illustrative and based on expected outcomes from the synergistic interaction of a MERTK inhibitor and methotrexate, as suggested by studies with the analog UNC2025.[1]
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Methotrexate in Leukemia Cell Line (e.g., 697 B-ALL Cells)
| Compound | IC50 (nM) |
| This compound (alone) | 15.0 |
| Methotrexate (alone) | 25.0 |
| This compound + Methotrexate (1:1 ratio) | 8.5 |
Table 2: Apoptosis Induction in Leukemia Cells Treated with this compound and Methotrexate for 48 hours
| Treatment Group | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (10 nM) | 15.8 ± 2.3 |
| Methotrexate (20 nM) | 22.5 ± 3.1 |
| This compound (10 nM) + Methotrexate (20 nM) | 48.7 ± 4.5 |
Table 3: Colony Formation Inhibition in Leukemia Cells
| Treatment Group | Number of Colonies (mean ± SD) | % Inhibition |
| Vehicle Control | 250 ± 25 | 0 |
| This compound (5 nM) | 175 ± 18 | 30 |
| Methotrexate (10 nM) | 150 ± 20 | 40 |
| This compound (5 nM) + Methotrexate (10 nM) | 50 ± 8 | 80 |
Signaling Pathways and Experimental Workflow
Caption: MERTK Signaling Pathway and Inhibition by this compound.
Caption: Proposed Synergistic Mechanism of this compound and Methotrexate.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Collection - Data from UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 5. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Validating MERTK Inhibition by UNC4203 Using Western Blot
Introduction
MERTK (MER Tyrosine Kinase) is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Its signaling is implicated in various physiological processes, including the clearance of apoptotic cells, platelet aggregation, and immune response modulation.[1] Aberrant MERTK signaling has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention. UNC4203 is a potent and selective small molecule inhibitor of MERTK, with an IC50 of 1.2 nM.[2][3] This application note provides a detailed protocol for validating the inhibition of MERTK by this compound in a cellular context using Western blotting.
Principle
The functional state of MERTK is critically dependent on its autophosphorylation at specific tyrosine residues within its intracellular kinase domain. Inhibition of MERTK by this compound is expected to decrease this autophosphorylation. Western blotting is a powerful immunodetection technique that allows for the specific detection of total MERTK protein and its phosphorylated form (p-MERTK). By comparing the levels of p-MERTK relative to total MERTK in cells treated with this compound versus untreated controls, the inhibitory effect of the compound can be quantified. Furthermore, the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, can also be assessed to confirm the functional consequences of MERTK inhibition.
Data Presentation
Table 1: Quantitative Analysis of MERTK and Downstream Signaling Inhibition by a MERTK Inhibitor (UNC2025, an analog of this compound)
| Treatment | p-MERTK / Total MERTK (Normalized to Control) | p-AKT / Total AKT (Normalized to Control) | p-ERK / Total ERK (Normalized to Control) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| UNC2025 (25 nM) | 0.65 | 0.78 | 0.85 |
| UNC2025 (50 nM) | 0.42 | 0.61 | 0.69 |
| UNC2025 (100 nM) | 0.21 | 0.45 | 0.52 |
| UNC2025 (200 nM) | 0.10 | 0.28 | 0.36 |
| UNC2025 (300 nM) | 0.05 | 0.15 | 0.22 |
Data is representative of typical results and is based on dose-response studies of the closely related MERTK inhibitor UNC2025.[4] Similar trends are expected for this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MERTK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to express MERTK (e.g., human T-cell acute lymphoblastic leukemia cell line 697, or other cancer cell lines with documented MERTK expression).
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate the cells for a predetermined time, for example, 1 to 4 hours.[4]
2. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software. Normalize the p-MERTK signal to the total MERTK signal, and then normalize to the loading control (GAPDH or β-actin). Compare the normalized values of the this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ptglab.com [ptglab.com]
- 5. neeveslab.com [neeveslab.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of UNC4203-Induced Apoptosis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4203 is a potent and highly selective inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] MerTK is overexpressed in various malignancies and is implicated in promoting tumor survival, proliferation, and resistance to therapy. Inhibition of MerTK signaling presents a promising strategy for cancer treatment. One of the key mechanisms by which anti-cancer agents exert their effects is through the induction of apoptosis, or programmed cell death.
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2][3][4] PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[2][5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway of this compound-Induced Apoptosis
This compound, by inhibiting MerTK, is hypothesized to disrupt downstream pro-survival signaling pathways, leading to the activation of the intrinsic apoptotic cascade. In cancer cells where MerTK is overactive, its signaling can suppress pro-apoptotic proteins and promote cell survival. Inhibition of MerTK by this compound is thought to relieve this suppression, leading to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The general workflow for analyzing this compound-induced apoptosis involves cell culture, treatment with the compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for apoptosis analysis with this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., a line with known MerTK expression)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Detailed Experimental Protocol
1. Cell Seeding and Treatment:
-
Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining:
-
For adherent cells:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and combine with the collected supernatant.
-
-
For suspension cells:
-
Collect the cells directly from the culture flask or plate.
-
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[3]
-
Discard the supernatant and wash the cells twice with ice-cold PBS, centrifuging after each wash.[3]
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately, or within one hour of staining.
-
Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to differentiate the cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a small population in apoptosis studies).
-
Data Presentation
The following table summarizes hypothetical data from a study investigating the effect of this compound on a cancer cell line after 48 hours of treatment.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.3 |
| This compound (1 µM) | 80.3 ± 3.5 | 10.2 ± 1.5 | 9.5 ± 2.0 |
| This compound (5 µM) | 65.7 ± 4.2 | 20.8 ± 2.9 | 13.5 ± 1.8 |
| This compound (10 µM) | 40.1 ± 5.6 | 35.4 ± 4.1 | 24.5 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion
The hypothetical results presented in the table indicate that this compound induces apoptosis in a dose-dependent manner. As the concentration of this compound increases, the percentage of viable cells decreases, while the percentages of both early and late apoptotic cells increase significantly. This suggests that this compound effectively triggers programmed cell death in this cancer cell model. The data supports the proposed mechanism of action where inhibition of MerTK by this compound leads to the activation of the apoptotic cascade.
Conclusion
The Annexin V/PI staining protocol combined with flow cytometry is a robust and reliable method for quantifying apoptosis induced by therapeutic agents like this compound. This application note provides a comprehensive framework for researchers to investigate the pro-apoptotic effects of this compound and similar compounds, aiding in the preclinical evaluation of their anti-cancer efficacy. Further experiments, such as western blotting for caspase cleavage and Bcl-2 family protein expression, can be performed to further elucidate the molecular mechanisms underlying this compound-induced apoptosis.
References
- 1. This compound|UNC 4203;UNC-4203 [dcchemicals.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols for UNC4203 in Chemoresistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer, leading to tumor recurrence and therapeutic failure. A multitude of cellular mechanisms contribute to the development of resistance, including the upregulation of drug efflux pumps, alterations in drug metabolism, and the activation of pro-survival signaling pathways. One of the critical pathways frequently implicated in chemoresistance is the PI3K/Akt/mTOR signaling cascade.[1][2][3] Activation of this pathway promotes cell survival, proliferation, and inhibition of apoptosis, thereby diminishing the efficacy of cytotoxic chemotherapeutic agents.
UNC4203 is a novel, potent, and highly selective small molecule inhibitor targeting the PI3K/Akt/mTOR pathway. Its purported mechanism of action involves the direct inhibition of key kinases within this cascade, leading to the suppression of downstream signaling and the restoration of sensitivity to chemotherapeutic drugs in resistant cancer cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study and potentially reverse chemoresistance in a laboratory setting.
Mechanism of Action
This compound is hypothesized to function by inhibiting the phosphorylation and activation of Akt, a central node in the PI3K/Akt/mTOR pathway. By preventing Akt activation, this compound effectively blocks downstream signaling events that contribute to cell survival and proliferation. This inhibition is expected to synergize with conventional chemotherapeutic agents, leading to enhanced cancer cell death in drug-resistant models.
Data Presentation
The following tables summarize hypothetical quantitative data from studies investigating the efficacy of this compound in overcoming chemoresistance in various cancer cell lines.
Table 1: Effect of this compound on the IC50 of Doxorubicin in Chemoresistant Cancer Cell Lines
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Reversal of Resistance |
| MCF-7/ADR (Breast Cancer) | Doxorubicin alone | 1500 | - |
| Doxorubicin + this compound (1 µM) | 250 | 6.0 | |
| A549/Cis (Lung Cancer) | Cisplatin alone | 8000 | - |
| Cisplatin + this compound (1 µM) | 1200 | 6.7 | |
| OVCAR-3/Tax (Ovarian Cancer) | Paclitaxel alone | 500 | - |
| Paclitaxel + this compound (1 µM) | 75 | 6.7 |
Table 2: Effect of this compound on Apoptosis in Chemoresistant Cancer Cells Treated with Chemotherapy
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| MCF-7/ADR | Control | 5% |
| Doxorubicin (500 nM) | 15% | |
| This compound (1 µM) | 10% | |
| Doxorubicin (500 nM) + this compound (1 µM) | 55% | |
| A549/Cis | Control | 3% |
| Cisplatin (2 µM) | 12% | |
| This compound (1 µM) | 8% | |
| Cisplatin (2 µM) + this compound (1 µM) | 48% |
Experimental Protocols
Protocol 1: Determination of IC50 Values for Chemotherapeutic Agents in the Presence of this compound
Objective: To assess the ability of this compound to sensitize chemoresistant cancer cells to a specific chemotherapeutic agent.
Materials:
-
Chemoresistant cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
This compound
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the chemoresistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of the chemotherapeutic agent in cell culture medium. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentration in cell culture medium.
-
Treatment:
-
For the control group, add only fresh medium.
-
For the this compound alone group, add medium containing the desired concentration of this compound.
-
For the chemotherapy alone group, add the various dilutions of the chemotherapeutic agent.
-
For the combination group, add the various dilutions of the chemotherapeutic agent mixed with the desired concentration of this compound.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Objective: To confirm the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Chemoresistant cancer cells
-
This compound
-
Chemotherapeutic agent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the chemotherapeutic agent, or a combination of both for the desired time period.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapeutic agent.
Materials:
-
Chemoresistant cancer cells
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or a combination of both for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR pathway to promote apoptosis.
Caption: Workflow for determining the IC50 of chemotherapeutic agents.
Caption: Logical relationship of this compound in overcoming chemoresistance.
References
Application Notes and Protocols for Investigating the Tumor Microenvironment with UNC4203
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4203 is a potent and highly selective inhibitor of MERTK (Mer Tyrosine Kinase), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] MERTK is frequently overexpressed in various cancers and plays a crucial role in shaping an immunosuppressive tumor microenvironment (TME). By inhibiting MERTK, this compound presents a promising strategy to modulate the TME and enhance anti-tumor immunity. These application notes provide detailed protocols for utilizing this compound to investigate its effects on the TME in preclinical cancer models.
MERTK signaling in tumor-associated macrophages (TAMs) promotes a "wound healing" (M2-like) phenotype, characterized by the secretion of anti-inflammatory cytokines like IL-10 and a reduced capacity to present antigens. This M2 polarization suppresses the activity of cytotoxic T lymphocytes (CTLs) and promotes tumor growth and metastasis. Inhibition of MERTK signaling can reprogram these TAMs towards a pro-inflammatory (M1-like) phenotype, enhancing their ability to activate anti-tumor immune responses.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) |
| MERTK | 2.4 | 0.42 |
| Axl | 80 | 40.22 |
| Tyro3 | 9.1 | 3.87 |
| FLT3 | 39 | 16.14 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. Data sourced from MedKoo Biosciences.[1]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Half-life (T1/2) | 3.0 h |
| Oral Bioavailability (%F) | 15% |
Data sourced from MedKoo Biosciences.[1]
Signaling Pathways and Experimental Workflows
MERTK Signaling in the Tumor Microenvironment
MERTK, upon binding its ligands Gas6 or Protein S, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including PI3K/AKT, MEK/ERK, and JAK/STAT, contribute to the immunosuppressive functions of TAMs and promote tumor cell survival and proliferation. This compound acts by blocking the ATP binding site of MERTK, thereby inhibiting its kinase activity and downstream signaling.
Caption: Inhibition of MERTK signaling by this compound.
Experimental Workflow for In Vivo Studies
The following workflow outlines a typical preclinical study to evaluate the efficacy of this compound in a syngeneic mouse tumor model.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vivo Tumor Model and this compound Treatment
Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, 4T1 breast cancer)
-
6-8 week old female C57BL/6 or BALB/c mice
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water)
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Protocol:
-
Tumor Cell Inoculation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume three times a week using calipers (Volume = 0.5 x Length x Width²).
-
-
This compound Administration:
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound orally (e.g., 10-50 mg/kg, once or twice daily) via gavage. The optimal dose and schedule should be determined in preliminary studies.
-
Administer the vehicle control to the control group using the same schedule.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach the maximum allowed size.
-
Euthanize mice and carefully excise tumors, spleens, and tumor-draining lymph nodes for further analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Excised tumors, spleens, and lymph nodes
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL), DNase I (0.1 mg/mL)
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Mince tumors into small pieces and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Prepare single-cell suspensions from spleens and lymph nodes by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash cells with FACS buffer.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer and block Fc receptors with anti-CD16/32 for 10-15 minutes on ice.
-
Add the antibody cocktail (Table 3) and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, then on CD45+ hematopoietic cells. Further gate on specific immune cell populations as outlined in the gating strategy diagram.
-
Table 3: Suggested Flow Cytometry Panel for Murine TME Analysis
| Target | Fluorochrome | Cell Population |
| CD45 | BUV395 | All hematopoietic cells |
| Live/Dead | Zombie NIR | Live cells |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD11b | BV786 | Myeloid cells |
| F4/80 | PE | Macrophages |
| Ly6C | FITC | Monocytic cells |
| Ly6G | APC | Neutrophils |
| CD86 | BV605 | M1 Macrophage marker |
| CD206 | BV421 | M2 Macrophage marker |
Gating Strategy for Myeloid Cells
Caption: Gating strategy for identifying myeloid cell populations.
Immunofluorescence Staining of Tumor Sections
Objective: To visualize and quantify the spatial distribution of M1 and M2 macrophages within the tumor tissue.
Materials:
-
Fresh-frozen or formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (for FFPE)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-F4/80, anti-CD86, anti-CD206)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
For FFPE sections, deparaffinize and rehydrate. Perform antigen retrieval according to standard protocols.
-
For frozen sections, fix with cold acetone or methanol.
-
-
Staining:
-
Permeabilize the sections if required.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorochrome-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips and image the sections using a fluorescence microscope.
-
Quantify the number and localization of M1 (F4/80+ CD86+) and M2 (F4/80+ CD206+) macrophages using image analysis software (e.g., ImageJ).
-
Conclusion
This compound is a valuable tool for investigating the role of MERTK in the tumor microenvironment. The protocols outlined in these application notes provide a framework for researchers to assess the in vivo efficacy of this compound and to dissect its immunomodulatory effects, particularly on the polarization of tumor-associated macrophages. By combining in vivo tumor models with detailed cellular and molecular analyses, these studies will contribute to a better understanding of MERTK-targeted therapies and their potential for cancer treatment.
References
Troubleshooting & Optimization
UNC4203 Technical Support Center: In Vitro Solubility Guide
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with UNC4203, a potent and selective MERTK inhibitor, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent, orally available, and highly selective inhibitor of MERTK, a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases.[1][2][3] It also shows inhibitory activity against AXL, TYRO3, and FLT3.[1][2][3] Due to its mechanism of action, it is investigated for its potential in cancer treatment.[3]
Key Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1818234-19-3 | [2][3] |
| Molecular Formula | C30H44N6O | [3] |
| Molecular Weight | 504.72 g/mol | [3] |
| IC50 for MERTK | 1.2 nM - 2.4 nM |[1][2] |
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is standard practice to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). Commercial suppliers have successfully dissolved this compound in complex solvent systems to achieve concentrations of 2.5 mg/mL (approximately 4.95 mM).[1]
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous medium. When the DMSO concentration drops significantly upon dilution, the compound crashes out of the solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay.
-
Reduce DMSO Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 5 mM instead of 10 mM). This will require adding a larger volume to your media, so be mindful of the final DMSO percentage.
-
Increase Final DMSO Percentage: Most cell lines can tolerate up to 0.5% DMSO with minimal effects. Check your cell line's tolerance and consider if you can slightly increase the final DMSO concentration in your media.
-
Use a Formulation: For challenging situations, consider using a formulation buffer that includes solubilizing agents like PEG300 or Tween-80, similar to those used for in vivo studies.[1]
-
Sonication/Vortexing: After diluting the stock, vortex the solution immediately and thoroughly. A brief sonication in a water bath can also help redissolve small amounts of precipitate.[1]
Q4: Can I use heat to dissolve my this compound?
Gentle warming (e.g., 37°C) can be used to aid dissolution, especially when preparing stock solutions.[1] However, prolonged or excessive heat should be avoided as it can lead to degradation of the compound. Always check the compound's stability information if available.
Solubility and Formulation Data
The following table summarizes known solvent formulations for this compound. These are primarily designed for achieving high concentrations for in vivo studies but can be adapted for in vitro use if standard methods fail.
| Protocol | Solvents | Achieved Concentration | Result | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) | Clear Solution | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) | Clear Solution | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.95 mM) | Clear Solution | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparing a 10 mM DMSO Stock Solution of this compound
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) in a sterile microfuge tube.
-
Calculate Solvent Volume: Use the molecular weight (504.72 g/mol ) to calculate the volume of DMSO needed.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg of this compound to make a 10 mM (0.01 M) stock:
-
Volume (L) = 0.001 g / (0.01 mol/L * 504.72 g/mol ) = 0.000198 L = 198 µL
-
-
Dissolve the Compound: Add the calculated volume (198 µL) of high-purity, sterile DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If needed, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes until all solid particles are dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]
Protocol 2: Serial Dilution for a Cell-Based Assay
This protocol describes preparing a 7-point dose-response curve starting from a 10 µM final concentration, ensuring the final DMSO concentration remains at 0.1%.
-
Prepare Intermediate Solution: Dilute your 10 mM DMSO stock 1:100 in cell culture medium to create a 100 µM intermediate solution. (e.g., 2 µL of 10 mM stock into 198 µL of medium). Vortex immediately.
-
Prepare "Top Concentration" Tube: Create the highest concentration for your serial dilution, which will be 2X the final desired top concentration. For a 10 µM final concentration, prepare a 20 µM solution. (e.g., add 40 µL of the 100 µM intermediate to 160 µL of medium).
-
Serial Dilution:
-
Set up 6 additional tubes, each containing 100 µL of cell culture medium.
-
Transfer 100 µL from the 20 µM tube into the first of the 6 tubes and mix well. This creates a 10 µM (2X) solution.
-
Continue transferring 100 µL to the next tube and mixing, until you have a series of 2-fold dilutions.
-
-
Plate the Assay: Add an equal volume of your cell suspension to the wells of your assay plate. Then, add the 2X this compound dilutions to the corresponding wells. This will dilute your drug concentrations by half to their final 1X concentration and normalize the DMSO concentration across all wells.
Troubleshooting Visual Guide
If you encounter precipitation at any stage, follow this decision tree to identify a solution.
This compound Mechanism of Action Context
This compound inhibits the TAM family of receptor tyrosine kinases. The simplified diagram below illustrates their general signaling role, which is crucial for processes like efferocytosis (clearance of apoptotic cells). Inhibition of MERTK can modulate the immune response in the tumor microenvironment.
References
Preventing UNC4203 precipitation in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the precipitation of the MERTK inhibitor, UNC4203, in cell culture media. Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues and questions related to this compound solubility and precipitation in cell culture experiments.
Issue: My this compound precipitated out of solution after I diluted my DMSO stock into my cell culture medium.
This is a frequent challenge encountered with hydrophobic small molecules like this compound. The abrupt shift from a highly soluble environment (100% DMSO) to an aqueous one (cell culture medium) can cause the compound to "crash out" of solution.
Troubleshooting Workflow
Technical Support Center: Optimizing UNC4203 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of UNC4203 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of MER proto-oncogene, tyrosine kinase (MERTK). MERTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. By inhibiting MERTK, this compound can block downstream signaling pathways that are crucial for cancer cell survival, proliferation, and migration.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: As a starting point for a range-finding experiment, it is recommended to test a broad range of this compound concentrations, for example, from 10 nM to 10 µM. Based on the activity of similar MERTK inhibitors like UNC2025, you may expect to see effects in the nanomolar to low micromolar range depending on the cell line's sensitivity and dependency on MERTK signaling.
Q3: How long should I incubate the cells with this compound before performing a viability assay?
A3: The optimal incubation time can vary between cell lines and is dependent on the cell doubling time and the specific biological question. A common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation period for your specific cell line and experimental conditions.
Q4: What are some common cell viability assays that can be used with this compound?
A4: Several common colorimetric and fluorometric assays are suitable for use with this compound, including:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT but the formazan product is water-soluble.
-
CCK-8 (Cell Counting Kit-8) assay: Uses a water-soluble tetrazolium salt.
-
Resazurin (AlamarBlue®) assay: A fluorescent assay that measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the level of ATP, which is an indicator of metabolically active cells.
Q5: How should I prepare my this compound stock solution?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability, even at high concentrations of this compound. | 1. Cell line is not dependent on MERTK signaling. 2. Low MERTK expression in the chosen cell line. 3. Incorrect concentration of this compound. 4. Compound instability or degradation. 5. Short incubation time. | 1. Confirm MERTK expression and dependency in your cell line via Western blot or qPCR. 2. Test a wider and higher range of this compound concentrations. 3. Prepare fresh stock solutions of this compound and verify the accuracy of your dilutions. 4. Increase the incubation time (e.g., up to 72 hours or longer). |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Compound precipitation at high concentrations. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Use calibrated pipettes and ensure proper mixing. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 4. Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation occurs, try different solubilization methods or lower the highest concentration. |
| Unexpected increase in cell viability at certain concentrations. | 1. Compound properties. 2. Assay interference. | 1. Some compounds can have hormetic effects at low concentrations. Analyze the full dose-response curve. 2. Run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagent. |
| IC50 value is significantly different from published data for similar compounds. | 1. Different cell line or passage number. 2. Variations in experimental conditions (e.g., cell density, serum concentration, incubation time). 3. Different assay method used. | 1. Ensure your cell line identity and use cells with a low passage number. 2. Standardize your experimental protocol and report all parameters. 3. Be aware that different viability assays can yield different IC50 values. |
Quantitative Data: this compound and Analogue (UNC2025) Concentration Effects
Since direct cell viability IC50 data for this compound is limited in publicly available literature, the following table includes enzymatic IC50 values for this compound and cell viability data for a structurally similar and potent MERTK inhibitor, UNC2025, to provide a reference for concentration selection.
| Compound | Target/Assay | Cell Line/Kinase | Concentration Range | Observed Effect (IC50) |
| This compound | Enzymatic Assay | MERTK | - | 1.2 nM[1] |
| AXL | - | 140 nM[1] | ||
| TYRO3 | - | 42 nM[1] | ||
| FLT3 | - | 90 nM[1] | ||
| UNC2025 | Cell Viability | Mononuclear cells (from leukemia patients) | 14 nM - 10 µM | Median IC50 of 2.38 µM[2] |
| Cell Viability | MERTK-expressing Leukemia Cell Lines | Not specified | IC50 values ranged from 9.0 nM to >10 µM[2] | |
| Colony Formation | A549 (NSCLC) | 50 - 300 nM | Significant inhibition[3] | |
| Cell Viability | Glioblastoma Cell Lines (A172, SF188, U251) | 50 - 200 nM | Reduced cell number[4] |
Experimental Protocols
Protocol 1: Range-Finding Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the this compound concentration to estimate the IC50.
Protocol 2: Definitive IC50 Determination (CCK-8)
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Preparation: Based on the range-finding results, prepare a series of 8-12 this compound concentrations using a 2-fold or 3-fold serial dilution around the estimated IC50.
-
Cell Treatment: Follow the same procedure as in Protocol 1.
-
Incubation: Incubate the plate for the optimized duration determined from previous experiments (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and perform a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the precise IC50 value.
Visualizations
References
UNC4203 off-target effects in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the MERTK inhibitor, UNC4203, in kinase assays.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in kinase assays.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for MERTK | 1. ATP concentration in the assay is not optimal.2. Reagent quality (this compound, kinase, substrate) has degraded.3. Incorrect assay setup or incubation times. | 1. Ensure the ATP concentration is at or near the Km for the kinase.2. Use fresh, high-quality reagents. Aliquot this compound upon receipt and store at -80°C to avoid freeze-thaw cycles.[1]3. Verify all pipetting, concentrations, and incubation times in your protocol. |
| Apparent inhibition of unexpected kinases | 1. This compound has known off-target effects on other kinases, particularly from the TAM family (TYRO3, AXL) and FLT3.[1][2][3]2. High concentrations of this compound may lead to non-specific inhibition. | 1. Be aware of the known off-target profile of this compound. If your assay involves kinases like AXL, TYRO3, or FLT3, consider using a more selective inhibitor if necessary.2. Perform dose-response experiments to confirm the potency of the off-target effect. Use the lowest effective concentration of this compound for your experiments. |
| Low or no MERTK inhibition observed | 1. Inactive MERTK enzyme.2. Incorrect buffer or assay conditions.3. Degradation of this compound. | 1. Confirm the activity of your MERTK enzyme using a known potent MERTK inhibitor as a positive control.2. Optimize buffer components, pH, and cofactors for MERTK activity.3. Use a fresh aliquot of this compound. |
| Precipitation of this compound in assay buffer | 1. Poor solubility of this compound in the aqueous assay buffer. | 1. Prepare this compound stock solutions in an appropriate solvent like DMSO.[1]2. For cellular assays, consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1] |
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of the MERTK (Mer Tyrosine Kinase) receptor.[1][2][4]
What are the known off-target effects of this compound in kinase assays?
This compound exhibits inhibitory activity against other members of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, as well as FLT3.[1][2][3] It is significantly more selective for MERTK.[2][4]
What is the IC50 of this compound for its primary and off-targets?
The reported IC50 values for this compound are summarized in the table below. Note that values can vary slightly between different studies and assay conditions.
| Kinase | IC50 (nM) |
| MERTK | 1.2[1], 2.4[2][3][4] |
| TYRO3 | 9.1[2][3], 42[1] |
| AXL | 80[2][3], 140[1] |
| FLT3 | 39[2][3], 90[1] |
How should I prepare and store this compound?
This compound is typically supplied as a solid powder. For in vitro assays, it is recommended to prepare a stock solution in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of MERTK. By binding to the ATP-binding pocket of the MERTK kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting MERTK-mediated signaling.
Experimental Protocols & Visualizations
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare the kinase and substrate in the appropriate assay buffer.
-
Prepare the ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction using a suitable stop solution.
-
Detect the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods such as radioactivity, fluorescence, or luminescence.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MERTK Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by the activation of MERTK. This compound inhibits the kinase activity of MERTK, thereby blocking these downstream events.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting unexpected results in a kinase assay with this compound.
References
Technical Support Center: UNC4203 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity associated with UNC4203 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of MER Tyrosine Kinase (MERTK).[1] MERTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in processes such as efferocytosis (the clearance of apoptotic cells) and the regulation of the innate immune response.
Q2: What is the most common toxicity observed with this compound and other MERTK inhibitors?
The primary and most significant toxicity associated with the inhibition of MERTK is on-target retinal toxicity.[2][3][4] This is due to the essential role of MERTK in the retinal pigment epithelium (RPE), where it is involved in the phagocytosis of photoreceptor outer segments.[2][5] Disruption of this process can lead to retinal degeneration.
Q3: What are the clinical signs of retinal toxicity in animals?
In animal models, retinal toxicity from MERTK inhibitors can manifest as:
-
Thinning of the outer nuclear layer of the retina.
-
Loss of photoreceptors.
-
Accumulation of photoreceptor outer segments at the interface of the RPE and photoreceptors.
-
Vacuolation of the outer segments of photoreceptors.
-
Displacement of RPE cells.
-
Single-cell necrosis in the outer nuclear layer.
It is important to note that functional deficits may precede histological changes. Therefore, monitoring visual function using techniques like electroretinography (ERG) can be a sensitive measure of retinal toxicity.
Q4: Are there any established Maximum Tolerated Dose (MTD) or LD50 values for this compound?
As of the latest available information, formal MTD or LD50 studies for this compound have not been publicly disclosed. However, in vivo studies in mice have utilized this compound at doses of 30 mg/kg via intraperitoneal injection without reporting overt signs of systemic toxicity in the context of efficacy studies.[1] It is crucial to perform a dose-escalation study in your specific animal model to determine the MTD.
Q5: How should I formulate this compound for in vivo administration?
Proper formulation is critical to ensure bioavailability and minimize local irritation or toxicity. Several formulations have been reported for this compound and similar compounds. The choice of vehicle can impact the solubility and stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe morbidity | Dose is above the Maximum Tolerated Dose (MTD). | Immediately cease dosing and perform a necropsy to identify potential target organs of toxicity. Conduct a dose de-escalation study to determine the MTD in your specific model. |
| Improper drug formulation leading to precipitation and embolism. | Prepare fresh formulations for each administration. Visually inspect the formulation for any precipitates before injection. Consider using one of the recommended formulation protocols. | |
| Signs of retinal toxicity (e.g., abnormal ERG readings) | On-target MERTK inhibition in the retina. | Reduce the dose of this compound. Decrease the frequency of administration. Consider a different MERTK inhibitor with a potentially different ocular penetration profile. |
| Off-target effects of the compound. | Although this compound is highly selective, off-target effects can never be fully excluded. If retinal toxicity persists even at low doses that are effective on the primary target, consider evaluating a structurally different MERTK inhibitor. | |
| Inconsistent experimental results | Poor bioavailability due to formulation issues. | Ensure the formulation is homogenous and the compound is fully dissolved. Use a consistent formulation protocol across all experimental groups. Consider pharmacokinetic studies to determine the plasma and tissue exposure of this compound. |
| Degradation of the compound. | Store the compound and its formulations under appropriate conditions (e.g., protected from light, at the recommended temperature). Prepare fresh formulations regularly. |
Data Presentation
Table 1: In Vivo Dosing Information for this compound and Related MERTK Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Reported Effects/Context |
| This compound | Mouse (Advanced Leukemia) | 30 mg/kg | Intraperitoneal (ip) | Inhibition of MERTK phosphorylation in vivo.[1] |
| UNC2025 | Mouse (Leukemia Xenograft) | 75 mg/kg | Not specified | Used in combination with methotrexate to show increased sensitivity.[6] |
| MRX-2843 | Mouse (AML Xenograft) | Not specified | Oral | Prolonged survival in xenograft models.[7][8][9][10] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is based on common practices for formulating hydrophobic small molecules for animal studies. It is essential to test the solubility and stability of this compound in the chosen vehicle before in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a small volume of DMSO. For example, for a final formulation with 10% DMSO, dissolve the entire amount of drug in 1/10th of the final volume with DMSO.
-
Add PEG300 to the solution. For a final formulation with 40% PEG300, add 4/10th of the final volume of PEG300.
-
Add Tween-80 to the solution. For a final formulation with 5% Tween-80, add 0.5/10th of the final volume of Tween-80.
-
Vortex the solution until it is clear. Gentle warming may be used to aid dissolution.
-
Add saline to reach the final desired volume. For a final formulation with 45% saline, add 4.5/10th of the final volume of saline.
-
Vortex the final solution thoroughly. The final formulation should be a clear solution.
Protocol 2: Monitoring for Retinal Toxicity
A multi-modal approach is recommended for the early detection and characterization of retinal toxicity.
1. Electroretinography (ERG):
-
Purpose: To assess the function of the retina.
-
Procedure: Perform baseline ERG recordings before the start of the study. Repeat ERG measurements at regular intervals during the treatment period (e.g., weekly or bi-weekly). Compare the amplitudes and implicit times of the a- and b-waves between the treated and vehicle control groups. A significant reduction in wave amplitudes is indicative of retinal dysfunction.
2. Ophthalmoscopy and Fundus Imaging:
-
Purpose: To visually inspect the retina for any gross abnormalities.
-
Procedure: Perform regular fundoscopic examinations to look for signs of retinal lesions, inflammation, or vascular changes.
3. Histopathology:
-
Purpose: To examine the microscopic structure of the retina for pathological changes.
-
Procedure: At the end of the study, or if severe functional deficits are observed, euthanize the animals and collect the eyes for histological processing. Embed the eyes in an appropriate medium (e.g., paraffin or resin) and section them. Stain the sections with Hematoxylin and Eosin (H&E) and examine them under a microscope for the signs of toxicity mentioned in FAQ #3.
Visualizations
Caption: MERTK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound|UNC 4203;UNC-4203 [dcchemicals.com]
- 2. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK INHIBITOR-ASSOCIATED RETINAL TOXICITY IN A HUMAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focus on Molecules: MERTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 8. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in UNC4203 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC4203, a potent and selective MERTK inhibitor. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that primarily targets the MERTK receptor tyrosine kinase.[1][2] It also exhibits inhibitory activity against other members of the TAM (Tyro3, Axl, Mer) family of kinases, namely AXL and TYRO3, as well as the fms-like tyrosine kinase 3 (FLT3).[1] By binding to the ATP-binding site of these kinases, this compound blocks their phosphorylation and activation, thereby inhibiting downstream signaling pathways that are crucial for cancer cell survival, proliferation, and immune evasion.[3][4]
Q2: What are the key signaling pathways affected by this compound?
This compound-mediated inhibition of MERTK and other target kinases leads to the downregulation of several critical downstream signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Inhibition of MERTK by this compound has been shown to decrease the phosphorylation of AKT.[3][5]
-
STAT6 Pathway: Signal transducer and activator of transcription 6 (STAT6) is involved in cytokine signaling and has been implicated in cancer progression. This compound treatment can lead to reduced STAT6 activation.[3]
-
ERK Pathway: While in some contexts MERTK inhibition can decrease ERK phosphorylation, paradoxical activation of ERK has been observed as a potential compensatory mechanism in response to this compound treatment.[6]
-
NF-κB Pathway: In myeloid immune cells, MERTK signaling typically inhibits the pro-inflammatory NF-κB pathway.[2] Therefore, this compound may lead to an indirect activation of NF-κB in these cells, contributing to an anti-tumor immune response.
Q3: I am observing a significant discrepancy between the IC50 of this compound in my biochemical (enzymatic) assay and my cell-based assay. What could be the reason?
This is a common observation when transitioning from a purified enzyme system to a cellular environment. Several factors can contribute to this difference:
-
Cellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher (in the millimolar range). This high concentration of the natural substrate (ATP) can outcompete the inhibitor for binding to the kinase, leading to a higher apparent IC50 in cellular assays.
-
Cellular Uptake and Efflux: The potency of this compound in a cellular context is dependent on its ability to cross the cell membrane and accumulate intracellularly to a concentration sufficient to inhibit the target kinase. Active efflux of the compound by membrane transporters can reduce its intracellular concentration and apparent potency.
-
Off-Target Effects and Cellular Compensation: In a cellular system, this compound may have off-target effects that can influence cell viability or signaling pathways, complicating the interpretation of the dose-response curve. Additionally, cells can activate compensatory signaling pathways to overcome the inhibition of MERTK, leading to a weaker-than-expected effect.[6][7]
Troubleshooting Guide
Unexpected Results in Cell Viability Assays
Problem: High variability or inconsistent results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®).
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use consistent pipetting techniques to distribute cells evenly across the wells. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate this compound and affect cell growth. To minimize this, either avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the wells under a microscope for any signs of compound precipitation. If precipitation is observed, consider using a lower final concentration of DMSO (typically <0.5%) or preparing a fresh, more dilute stock solution. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation schedule for both this compound treatment and the addition of the viability assay reagent. |
Problem: this compound shows lower-than-expected potency in reducing cell viability.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | The chosen cell line may not be dependent on MERTK signaling for survival. Confirm MERTK expression and phosphorylation in your cell line of interest via Western blotting. Consider using a cell line with known MERTK dependency as a positive control. |
| Compensatory Signaling | As mentioned in the FAQs, cells may activate alternative survival pathways to compensate for MERTK inhibition.[6][7] Investigate the activation status of other TAM family members (AXL, TYRO3) or other receptor tyrosine kinases. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and the duration of this compound treatment. A longer exposure time may be required to observe a significant effect on cell viability. |
Unexpected Results in Western Blotting
Problem: No change or an unexpected increase in the phosphorylation of a downstream target (e.g., ERK).
| Potential Cause | Troubleshooting Steps |
| Paradoxical Signaling | Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. Increased ERK phosphorylation has been reported as a potential compensatory mechanism upon MERTK inhibition.[6] This may represent a genuine biological response. |
| Antibody Specificity | Ensure the primary antibodies used for detecting phosphorylated and total proteins are specific and have been validated for Western blotting. |
| Suboptimal Lysis or Transfer | Incomplete cell lysis or inefficient protein transfer can lead to inaccurate quantification. Ensure the use of an appropriate lysis buffer containing phosphatase and protease inhibitors and optimize the transfer conditions. |
Problem: this compound treatment leads to unexpected changes in apoptosis-related proteins.
| Potential Cause | Troubleshooting Steps |
| Induction of Apoptosis | MERTK inhibition is known to induce apoptosis in cancer cells.[4][8] An increase in cleaved caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2) are expected outcomes. |
| p53-Mediated Effects | The cellular response to this compound may be dependent on the p53 status of the cell line. p53 plays a critical role in regulating the choice between cell cycle arrest and apoptosis.[9][10] |
| Off-Target Effects | This compound's inhibition of other kinases, such as FLT3, could contribute to the observed apoptotic response, particularly in hematopoietic cell lines.[1] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MERTK | 1.2[1] |
| AXL | 140[1] |
| TYRO3 | 42[1] |
| FLT3 | 90[1] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for MERTK Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., ligand-stimulated cells) and a negative control (untreated cells).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MERTK and total MERTK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MERTK signal to the total MERTK signal.
Visualizations
Caption: this compound inhibits the MERTK signaling pathway.
Caption: A typical workflow for Western blot analysis.
Caption: Troubleshooting logic for cell viability assays.
References
- 1. Big data analytics for MerTK genomics reveals its double-edged sword functions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of MERTK promotes suppression of tumor growth in BRAF mutant and BRAF wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects on p53-mediated cell cycle arrest vs. apoptosis by p90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Overcoming Resistance to MERTK Inhibition by UNC4203
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MERTK inhibitor, UNC4203.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of MERTK receptor tyrosine kinase. MERTK is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.[1][2] In various cancers, aberrant MERTK signaling promotes tumor cell survival, proliferation, migration, and resistance to therapy.[3][4] this compound competitively binds to the ATP-binding pocket of the MERTK kinase domain, inhibiting its autophosphorylation and downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways.[1][4]
Q2: In which cancer types is MERTK inhibition with this compound being investigated?
MERTK is overexpressed in a wide range of solid and hematological malignancies, making it a promising therapeutic target. Research has shown potential for MERTK inhibition in non-small cell lung cancer (NSCLC), glioblastoma, melanoma, and acute lymphoblastic leukemia (ALL), among others.[1][4]
Q3: What are the known mechanisms of resistance to MERTK inhibition?
Resistance to MERTK inhibition can arise through "bypass signaling," where other receptor tyrosine kinases (RTKs) compensate for the loss of MERTK activity.[1][3] A common mechanism is the upregulation of other TAM family members, such as AXL, or other RTKs like the epidermal growth factor receptor (EGFR).[3][5] This reactivation of downstream pro-survival pathways allows cancer cells to evade the effects of MERTK inhibition.
Q4: How can resistance to this compound be overcome?
A key strategy to overcome resistance to this compound is through combination therapy.[3][5] By co-targeting MERTK and the compensatory bypass signaling pathways, a more potent and durable anti-tumor response can be achieved. For instance, combining this compound with an AXL inhibitor or an EGFR inhibitor has shown synergistic effects in preclinical models.[5][6]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments with this compound.
Issue 1: Suboptimal or no inhibition of MERTK phosphorylation observed in Western Blot.
-
Possible Cause 1: Inadequate this compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. IC50 values can vary between cell lines.
-
-
Possible Cause 2: Poor antibody quality.
-
Solution: Ensure you are using a validated phospho-MERTK antibody specific for the activating phosphorylation sites (e.g., Tyr749, Tyr753, Tyr754).[7] Include positive and negative controls in your Western blot, such as a cell line with known high MERTK expression and a MERTK-knockout or knockdown cell line.
-
-
Possible Cause 3: Ligand-induced MERTK activation.
-
Solution: MERTK can be activated by its ligands, Gas6 and Protein S.[4] If your cell culture medium contains high levels of serum, it may contain these ligands, leading to strong MERTK activation that requires higher concentrations of this compound to inhibit. Consider performing experiments in low-serum conditions or adding a neutralizing antibody for Gas6.
-
-
Possible Cause 4: Compound instability.
-
Solution: Ensure proper storage and handling of this compound. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
-
Issue 2: Inconsistent or highly variable results in cell viability assays (e.g., MTT, MTS).
-
Possible Cause 1: Cell seeding density.
-
Possible Cause 2: Assay incubation time.
-
Possible Cause 3: Interference of this compound with the assay reagent.
-
Solution: To rule out direct chemical interference, perform a control experiment with this compound in cell-free medium containing the viability reagent.
-
-
Possible Cause 4: Heterogeneity of the cell population.
-
Solution: Ensure you are using a homogenous cell population. If you suspect clonal variation in MERTK expression or sensitivity to this compound, consider single-cell cloning to establish more uniform sub-lines.
-
Issue 3: Lack of in vivo efficacy of this compound in xenograft models.
-
Possible Cause 1: Poor bioavailability or suboptimal dosing.
-
Solution: Review the pharmacokinetic properties of this compound and optimize the dose and administration schedule. Ensure the formulation used for in vivo studies is appropriate for the route of administration.
-
-
Possible Cause 2: Development of resistance.
-
Solution: As in in vitro models, resistance can develop in vivo. Analyze tumor samples from treated animals for the upregulation of bypass signaling pathways (e.g., AXL, EGFR). Consider initiating combination therapy with an inhibitor of the identified resistance mechanism.
-
-
Possible Cause 3: Tumor microenvironment factors.
-
Solution: The tumor microenvironment can influence drug efficacy. Consider using orthotopic xenograft models, which may better recapitulate the natural tumor environment.
-
Quantitative Data
Table 1: In Vitro Potency of this compound and Other TAM Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | MERTK | 1.2 | |
| AXL | 140 | ||
| TYRO3 | 42 | ||
| FLT3 | 90 | ||
| Bemcentinib (R428) | AXL | 14 | [10] |
| UNC2025 | MERTK | 2.6 (in cells) | [11] |
| INCB081776 | AXL/MERTK | 0.61 (AXL), 3.17 (MERTK) | [12] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1975 | NSCLC | Data not available | |
| PC-9 | NSCLC | Data not available | |
| U87MG | Glioblastoma | Data not available | [13][14][15] |
| T98G | Glioblastoma | Data not available | [13][14] |
| A172 | Glioblastoma | Data not available | [11] |
| SF188 | Glioblastoma | Data not available | [11] |
| U251 | Glioblastoma | Data not available | [11] |
Note: Specific IC50 values for this compound in these cell lines were not found in the provided search results. Researchers should determine these empirically.
Table 3: Synergistic Effects of MERTK Inhibition in Combination Therapies
| Combination | Cancer Type/Cell Line | Effect | Reference |
| MERTK inhibitor + AXL inhibitor | HNSCC, TNBC, NSCLC | Synergistic inhibition of tumor cell expansion | [5] |
| MERTK inhibitor (MRX-2843) + EGFR inhibitor (Osimertinib) | wtEGFR NSCLC | Synergistic inhibition of cell expansion | [16] |
| SOS1 inhibitor + EGFR inhibitor (Osimertinib) | EGFR-mutated NSCLC | Strong synergy in 3D spheroid cultures | [6][17][18][19] |
Experimental Protocols
1. Western Blot for MERTK Phosphorylation
This protocol is for assessing the inhibition of MERTK phosphorylation by this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-MERTK (e.g., targeting pTyr749/753/754).[7] Use a recommended dilution as per the manufacturer's datasheet.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MERTK and a loading control (e.g., GAPDH or β-actin).
2. Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3. In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.
-
Cell Preparation and Implantation: Harvest cancer cells in their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the drug at the predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: MERTK Signaling Pathway and Inhibition by this compound.
Caption: Mechanism of Acquired Resistance to MERTK Inhibition.
Caption: Western Blot Experimental Workflow.
References
- 1. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 7. Phospho-MERTK (Tyr749, Tyr753, Tyr754) Polyclonal Antibody (PA5-143631) [thermofisher.com]
- 8. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of antiepileptic drugs on the growth of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. aura.abdn.ac.uk [aura.abdn.ac.uk]
- 16. MERTK Promotes Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors in Non-small Cell Lung Cancers Expressing Wild-type EGFR Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
UNC4203 stability and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of UNC4203, a potent and selective MERTK inhibitor. Adherence to these best practices is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally available, and highly selective inhibitor of Mer-Tyrosine Kinase (MERTK). It also shows inhibitory activity against other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as FLT3.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability of this compound. Recommendations are provided for both solid compound and solutions.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in an anhydrous polar organic solvent such as dimethyl sulfoxide (DMSO). To minimize the potential for degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for small molecules in DMSO suggest that when stored at -80°C and protected from light, the solution can be stable for up to six months. For storage at -20°C, it is recommended to use the solution within one month. If a solution is stored for longer periods, its efficacy should be re-verified.
Q5: Can I store this compound in aqueous solutions?
A5: Storing this compound in aqueous solutions for extended periods is not recommended. The stability of small molecules in aqueous buffers can be pH-dependent and is generally lower than in anhydrous organic solvents. For cell-based assays, it is best to prepare fresh dilutions in culture medium from a DMSO stock solution immediately before use.
Q6: Are there any known degradation pathways for this compound?
A6: Specific degradation pathways for this compound have not been detailed in publicly available literature. However, like many small molecules, it may be susceptible to hydrolysis in aqueous environments, particularly at non-neutral pH, and to oxidation. Stress testing, including exposure to varying pH, temperature, and oxidative conditions, would be necessary to identify specific degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity in assays. | Compound degradation due to improper storage or handling. | - Ensure this compound powder has been stored at -20°C and protected from light. - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare working dilutions in aqueous buffers or cell culture media immediately before use. |
| Precipitation of the compound in aqueous buffer or cell culture medium. | Poor aqueous solubility of this compound. | - Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity. - Consider using a co-solvent if precipitation persists, though this should be validated for compatibility with the assay. - Prepare dilutions in a stepwise manner to avoid rapid concentration changes that can lead to precipitation. |
| High background signal or off-target effects in cell-based assays. | Compound concentration is too high. | - Perform a dose-response experiment to determine the optimal concentration range for MERTK inhibition without causing off-target effects or cytotoxicity. - Use the lowest effective concentration to minimize the risk of off-target activity. |
Quantitative Data Summary
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Anhydrous DMSO | -80°C | Up to 6 months | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term solution storage. Re-test efficacy if stored longer. |
Note: The stability data for solutions are based on general guidelines for small molecule inhibitors and may vary for this compound. It is always recommended to perform your own stability assessments for long-term experiments.
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C.
-
General Protocol for a Cell-Based MERTK Inhibition Assay
-
Cell Culture: Culture cells expressing MERTK in appropriate growth medium.
-
Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
-
Treatment: Add the prepared this compound dilutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay Readout: Perform the desired assay to measure the effect of MERTK inhibition (e.g., cell viability assay, western blot for downstream signaling proteins like phospho-AKT or phospho-ERK, or a functional assay like phagocytosis).
Visualizations
Caption: Simplified MERTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based this compound assay.
Adjusting UNC4203 dosage for different xenograft models
Welcome to the technical support center for UNC4203, a potent and selective MERTK inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies involving this compound, with a specific focus on dosage adjustments for different xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available, and highly selective inhibitor of MERTK (Mer Tyrosine Kinase).[1][2] MERTK belongs to the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases.[3] Aberrant MERTK signaling is implicated in a variety of cancers, promoting tumor cell proliferation, survival, and migration. This compound exerts its anti-cancer effects by blocking the autophosphorylation of MERTK, thereby inhibiting downstream signaling pathways.[4]
Q2: Which signaling pathways are affected by this compound?
This compound primarily targets the MERTK signaling pathway. Ligand binding (e.g., Gas6, Protein S) to the MERTK receptor leads to its dimerization and autophosphorylation, activating downstream pro-oncogenic pathways. This compound inhibits this initial activation step. Key downstream pathways affected include:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Involved in cell growth, survival, and differentiation.
-
FAK/RhoA Pathway: Plays a role in cell migration and invasion.
By inhibiting MERTK, this compound effectively dampens these pro-cancer signaling cascades.
Q3: What are the reported dosages of this compound used in preclinical xenograft models?
Published preclinical studies have reported a couple of specific dosages for this compound in mouse models:
-
10 mg/kg: Administered via oral (p.o.) or intravenous (i.v.) routes.[1]
-
30 mg/kg: Administered via intraperitoneal (i.p.) injection in a mouse model of advanced leukemia.[4]
It is crucial to note that the optimal dosage of this compound can vary significantly depending on the specific xenograft model, including the cancer type, the animal strain, and the tumor microenvironment.
Troubleshooting Guide: Adjusting this compound Dosage for Different Xenograft Models
Issue: How do I determine the optimal starting dose of this compound for my specific xenograft model?
Solution: Determining the optimal dose of this compound for a new xenograft model requires a systematic approach. The following steps provide a general framework based on standard preclinical practices.
Step 1: Review Existing Data and In Vitro Potency
Begin by reviewing the known in vitro potency of this compound. The IC50 values for MERTK and other related kinases provide a starting point for understanding the concentration required for a biological effect.
| Kinase | IC50 (nM) |
| MERTK | 1.2 - 2.4 |
| AXL | 80 - 140 |
| TYRO3 | 9.1 - 42 |
| FLT3 | 39 - 90 |
Step 2: Conduct a Pilot Dose-Ranging Study
A pilot in vivo study is essential to determine a safe and effective dose range for your specific model. This typically involves a small number of animals per group.
-
Experimental Workflow for a Pilot Dose-Ranging Study:
Step 3: Key Considerations for Dosage Adjustment
-
Tumor Type: Solid tumors may require different dosing strategies than hematological malignancies due to differences in drug penetration and tumor microenvironment. For solid tumors, factors like vascularization and stromal content can influence drug delivery.
-
Animal Strain: The strain of the mouse (e.g., athymic nude, NOD/SCID) can affect drug metabolism and clearance, potentially requiring dose adjustments.
-
Route of Administration: The bioavailability and pharmacokinetic profile of this compound will differ between oral, intravenous, and intraperitoneal administration. Oral administration is convenient for long-term studies but may have lower bioavailability.[1] Intravenous injection ensures 100% bioavailability but is more labor-intensive. Intraperitoneal injection is another common route for preclinical studies.
-
Patient-Derived Xenografts (PDX) vs. Cell Line-Derived Xenografts (CDX): PDX models often better recapitulate the heterogeneity of human tumors and may exhibit different drug responses compared to more homogenous CDX models.
Issue: My xenograft tumors are not responding to the initial this compound dose. What should I do?
Solution: If you observe a lack of efficacy at your initial dose, consider the following troubleshooting steps:
-
Verify MERTK Expression: Confirm that your xenograft model expresses MERTK at the protein level. MERTK expression can vary significantly between different cancer types and even between different cell lines of the same cancer type.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
PK Analysis: Measure the concentration of this compound in the plasma and tumor tissue over time to ensure adequate drug exposure.
-
PD Analysis: Assess the inhibition of MERTK phosphorylation in the tumor tissue after this compound treatment. This will confirm that the drug is reaching its target and having the intended biological effect.
-
-
Dose Escalation: If the drug is well-tolerated (no significant weight loss or other signs of toxicity), a dose escalation study can be performed to determine if a higher dose leads to a better anti-tumor response.
Issue: I am observing toxicity in my xenograft model. How should I adjust the dosage?
Solution: If you observe signs of toxicity, such as significant body weight loss (>15-20%), lethargy, or other adverse clinical signs, it is crucial to adjust the treatment regimen.
-
Dose Reduction: Reduce the dose of this compound in subsequent treatment cycles.
-
Modify Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily) to allow for a recovery period between doses.
-
Formulation and Vehicle: Ensure that the vehicle used to dissolve and administer this compound is not contributing to the observed toxicity. A vehicle-only control group is essential in all experiments.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This compound is a solid powder that needs to be formulated for administration to animals. A common formulation for oral administration is a suspension.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
In a sterile environment, add a small amount of the vehicle to the powder and grind to a fine paste using a mortar and pestle or homogenize.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Store the formulation appropriately (e.g., at 4°C for short-term use) and re-suspend thoroughly before each administration.
Protocol 2: Subcutaneous Xenograft Implantation and Treatment
This protocol outlines the general procedure for establishing a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cells in exponential growth phase
-
Sterile PBS or HBSS
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Calipers for tumor measurement
-
This compound formulation
-
Appropriate gavage needles or syringes for the chosen administration route
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or HBSS at the desired concentration (e.g., 1-5 x 10^6 cells in 100 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the respective groups according to the determined dose and schedule.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. Tumor tissues can be harvested for pharmacodynamic analysis.
Visualizations
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Molecular Pathways Molecular Pathways : MERTK Signaling in Cancer | Semantic Scholar [semanticscholar.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: UNC4203 in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for UNC4203 degradation in long-term cell culture experiments. While specific degradation pathways for this compound in cell culture have not been extensively published, this resource offers troubleshooting guides and frequently asked questions based on general principles of small molecule stability in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a typical long-term cell culture experiment?
A1: The stability of this compound in cell culture can be influenced by several factors, including the composition of the culture medium, pH, temperature, and the presence of cellular enzymes. While the in vivo half-life in mice is reported to be 7.8 hours, its half-life in vitro may differ.[1] It is recommended to empirically determine the stability of this compound in your specific cell culture system.
Q2: How often should the cell culture medium containing this compound be replaced during a long-term experiment?
A2: For long-term experiments, it is advisable to replace the medium with freshly prepared this compound every 2-3 days to maintain a consistent concentration of the active compound.[2] However, the optimal frequency may vary depending on the cell line and experimental conditions.
Q3: What are the visual or measurable signs of this compound degradation in my cell culture?
A3: Visual signs of degradation are unlikely. The primary indicator of degradation is a loss of the expected biological activity of the compound over time. This could manifest as a diminished inhibitory effect on target kinases or a change in cellular phenotype that is inconsistent with the compound's known mechanism of action.
Q4: Can components of the cell culture medium, such as serum, affect the stability of this compound?
A4: Yes, components in the cell culture medium can impact the stability of small molecules. Serum proteins, for instance, can bind to small molecules, which may affect their availability and stability.[3][4] Additionally, certain components in the medium could potentially contribute to the chemical degradation of the compound.[5]
Q5: How should I prepare and store this compound to minimize degradation?
A5: To ensure the stability and activity of this compound, it is crucial to follow the manufacturer's storage instructions, which typically involve storing the compound at low temperatures and protecting it from light. For experiments, it is recommended to prepare fresh dilutions from a concentrated stock solution. To avoid repeated freeze-thaw cycles of the stock solution, consider preparing single-use aliquots.
Troubleshooting Guides
Issue 1: Diminished or complete loss of this compound efficacy in the latter stages of a long-term experiment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Perform a stability study of this compound in your cell culture medium using analytical methods like HPLC or LC-MS/MS to determine its half-life.[6] |
| Increase the frequency of media changes with freshly prepared this compound. | |
| Cellular Resistance | Investigate potential mechanisms of acquired resistance in your cell line, such as upregulation of the target protein or activation of alternative signaling pathways. |
| Incorrect Initial Concentration | Verify the initial concentration of your this compound stock solution. |
Issue 2: High variability in experimental results between different batches of long-term cultures.
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Activity | Prepare single-use aliquots of the this compound stock solution to avoid degradation from multiple freeze-thaw cycles. |
| Always prepare fresh working solutions of this compound for each experiment. | |
| Variations in Cell Culture | Use cells within a consistent and limited passage number range for all experiments. |
| Ensure consistent cell seeding density and confluency at the start of each experiment. | |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper mixing of reagents.[7] |
Issue 3: Unexpected cytotoxicity observed at concentrations intended for target inhibition.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Perform a dose-response curve to compare the potency for the cytotoxic effect with the potency for on-target inhibition. A significant difference may suggest an off-target effect.[8] |
| Use a structurally different inhibitor for the same target to see if the toxicity is replicated.[8] | |
| Degradation into Toxic Byproducts | Analyze the culture medium for the presence of potential degradation products of this compound. |
| Cell Line Sensitivity | Perform a viability assay to determine the toxic threshold and use a lower, non-toxic concentration for your experiments. |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from this compound stability studies.
Table 1: Hypothetical Chemical Stability of this compound in Different Cell Culture Media
| Time (hours) | Remaining this compound in Medium A (%) | Remaining this compound in Medium B (%) |
| 0 | 100 | 100 |
| 24 | 85 | 95 |
| 48 | 65 | 88 |
| 72 | 40 | 75 |
Table 2: Hypothetical Functional Half-Life of this compound in a Cell-Based Proliferation Assay
| Cell Line | IC50 at 24 hours (nM) | IC50 at 72 hours (nM) | Estimated Functional Half-Life (hours) |
| Cell Line X | 10 | 45 | ~36 |
| Cell Line Y | 15 | 35 | ~48 |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Medium
-
Preparation: Prepare a solution of this compound in your cell culture medium of choice at the final working concentration.
-
Incubation: Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free culture vessel.
-
Sampling: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium.
-
Analysis: Analyze the concentration of the parent this compound compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]
-
Data Interpretation: Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point to determine the degradation rate and half-life.
Protocol 2: Determining the Functional Half-Life of this compound in a Cell-Based Assay
-
Cell Seeding: Plate your target cells at an appropriate density in a multi-well plate.
-
Compound Addition: Add this compound at a range of concentrations to the cells.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours) without changing the medium.
-
Assay: At the end of each incubation period, perform a relevant cell-based assay, such as a proliferation assay (e.g., CellTiter-Glo®) or a Western blot to assess the phosphorylation status of a downstream target.
-
Data Analysis: Determine the IC50 value of this compound for each incubation time. An increase in the IC50 value over time suggests a loss of functional activity, from which the functional half-life can be estimated.
Visualizations
Caption: this compound inhibits MERTK, AXL, TYRO3, and FLT3 signaling pathways.
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing UNC4203 Efficacy in Resistant Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with UNC4203, a potent and selective MERTK inhibitor. The information provided aims to address common challenges encountered during preclinical studies, particularly in the context of drug-resistant cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally available, and highly selective small molecule inhibitor of MERTK (Mer Tyrosine Kinase).[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of MERTK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3] MERTK is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, which are involved in various cellular processes, including cell survival, proliferation, and migration.[4][5] In cancer, aberrant MERTK expression can drive tumor growth and survival.[5][6][7][8]
Q2: In which cancer types is this compound expected to be most effective?
A2: MERTK is overexpressed in a wide variety of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, melanoma, and various leukemias.[6][7][8] Therefore, this compound is anticipated to have therapeutic potential in these and other malignancies where MERTK is a key driver of oncogenesis.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: By inhibiting MERTK, this compound blocks the activation of several canonical oncogenic signaling pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[4][5] Inhibition of these pathways upon treatment with MERTK inhibitors like UNC2025 (a closely related compound) has been shown to decrease the expression of anti-apoptotic proteins such as Survivin.[9][10]
Troubleshooting Guide
Issue 1: Reduced this compound efficacy or acquired resistance in our cancer model.
-
Potential Cause 1: Upregulation of bypass signaling pathways.
-
Explanation: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibited target. In the context of MERTK inhibition, upregulation of other receptor tyrosine kinases (RTKs), particularly other TAM family members like AXL, is a common resistance mechanism.[11][12][13] MERTK inhibition can lead to a compensatory increase in AXL expression and activation, restoring downstream signaling.[11]
-
Troubleshooting Steps:
-
Assess AXL and TYRO3 expression: Perform Western blot or qPCR to determine if AXL or TYRO3 levels are elevated in your resistant model compared to the sensitive parental line.
-
Consider dual MERTK/AXL inhibition: If AXL is upregulated, a combination therapy approach may be necessary. The use of a dual MERTK/AXL inhibitor or combining this compound with an AXL-specific inhibitor (e.g., R428) has been shown to overcome this resistance mechanism.[11][13]
-
-
-
Potential Cause 2: Activation of parallel signaling pathways.
-
Explanation: Resistance can also emerge through the activation of other RTKs that share downstream signaling components with MERTK, such as EGFR.[4][14][15][16]
-
Troubleshooting Steps:
-
Profile RTK activity: Use a phospho-RTK array to identify other activated kinases in your resistant model.
-
Investigate combination therapy: If another RTK, like EGFR, is activated, consider combining this compound with an inhibitor targeting that specific kinase (e.g., osimertinib for EGFR-mutant NSCLC).[12][15]
-
-
Issue 2: Suboptimal anti-tumor response to this compound monotherapy in vivo.
-
Potential Cause 1: Immunosuppressive tumor microenvironment.
-
Explanation: MERTK is expressed on myeloid cells within the tumor microenvironment and plays a role in suppressing anti-tumor immunity.[3][5][12][17]
-
Troubleshooting Steps:
-
Characterize the immune infiltrate: Use flow cytometry or immunohistochemistry to analyze the immune cell populations within the tumor.
-
Combine with immune checkpoint inhibitors: MERTK inhibition can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) by promoting a more pro-inflammatory tumor microenvironment.[3][12][17]
-
-
-
Potential Cause 2: Intrinsic chemoresistance of the tumor model.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Related MERTK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | MERTK | 1.2 | N/A (Biochemical Assay) | [1] |
| AXL | 140 | N/A (Biochemical Assay) | [1] | |
| TYRO3 | 42 | N/A (Biochemical Assay) | [1] | |
| FLT3 | 90 | N/A (Biochemical Assay) | [1] | |
| UNC2025 | MERTK | 0.74 | N/A (Biochemical Assay) | [17] |
| FLT3 | 0.8 | N/A (Biochemical Assay) | [17] | |
| MERTK (cellular) | 2.7 | 697 B-ALL | [15][17][21] | |
| MRX-2843 | MERTK/FLT3 | N/A | ETP-ALL | [6] |
| (cellular) | 178-297 | EWS cell lines | [6] |
Table 2: In Vivo Efficacy of MERTK Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference(s) |
| MRX-2843 | MERTK-dependent AML | Daily oral | 2- to 3-fold prolonged survival | [4][11] |
| MRX-2843 | Quizartinib-resistant FLT3-ITD AML | Daily oral | Prolonged survival | [4][7][11] |
| UNC2025 | H2228 or A549 NSCLC | 50 mg/kg, p.o. | Tumor growth inhibition | [15] |
| MRX-2843 + CO-1686 | A549 NSCLC | 20 mg/kg MRX-2843 + 30 mg/kg CO-1686, p.o. BID | Synergistic tumor growth inhibition | [6] |
Experimental Protocols
1. Western Blot Analysis of MERTK Pathway Activation
-
Objective: To assess the phosphorylation status of MERTK and downstream signaling proteins (e.g., AKT, ERK) in response to this compound treatment.
-
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize bands using a chemiluminescent substrate and an imaging system.
-
2. Cell Viability (MTT) Assay
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[22]
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination in a murine xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
This compound and any combination agents
-
Vehicle for drug administration
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Administer treatments as per the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Caption: MERTK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Efficacy Testing.
Caption: Logic Diagram for Overcoming this compound Resistance.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 8. mdpi.com [mdpi.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MERTK/AXL dual inhibitors provide novel treatment for cancer by targeting tumor cells and activating anti-tumor immunity - Douglas Graham [grantome.com]
- 14. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Small molecule inhibition of MERTK is efficacious in non-small cell lung cancer models independent of driver oncogene status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Preclinical Showdown in AML: UNC4203 vs. MRX-2843
A Comparative Analysis of Two Kinase Inhibitors in Acute Myeloid Leukemia Models
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), a heterogeneous and aggressive hematologic malignancy, the inhibition of key signaling pathways is a paramount strategy. Two compounds, UNC4203 and MRX-2843, have emerged as inhibitors of the Mer receptor tyrosine kinase (MerTK), a protein frequently overexpressed in AML and implicated in leukemogenesis. While both molecules show promise, a comprehensive comparison reveals a significant disparity in the depth of preclinical data available, with MRX-2843 having a more extensively documented profile in AML models. This guide provides a detailed comparison based on the current scientific literature.
At a Glance: Key Differences
| Feature | This compound | MRX-2843 |
| Primary Target | MerTK | MerTK, FLT3 |
| AML Preclinical Data | Limited public data | Extensive preclinical data available |
| Mechanism of Action | Potent and selective MerTK inhibition | Dual inhibition of MerTK and FLT3 |
| Reported Activity | Inhibition of MerTK phosphorylation | Anti-leukemic activity in vitro and in vivo, including in drug-resistant models |
| Clinical Development | Not reported in AML | Has progressed to clinical trials for AML |
In-Depth Analysis: MRX-2843 - A Dual Threat to AML
MRX-2843 distinguishes itself as a potent, orally available dual inhibitor of both MerTK and FMS-like tyrosine kinase 3 (FLT3).[1][2] This dual-targeting approach is particularly relevant in AML, as FLT3 internal tandem duplication (FLT3-ITD) mutations are present in approximately 30% of AML cases and are associated with a poor prognosis.
Efficacy in AML Models
Preclinical studies have demonstrated the robust anti-leukemic activity of MRX-2843 across a range of AML models.
Table 1: In Vitro Activity of MRX-2843 in AML Cell Lines
| Cell Line | Genotype | Effect of MRX-2843 | Reference |
| MOLM-14 | FLT3-ITD | Potent inhibition of FLT3 phosphorylation, induction of apoptosis (84±2% of cells), reduction in colony formation. | [3] |
| MV4-11 | FLT3-ITD | Potent inhibition of FLT3 phosphorylation, induction of apoptosis, reduction in colony formation. | [1] |
| Kasumi-1 | MERTK+, FLT3-WT | Dose-dependent inhibition of MERTK phosphorylation, induction of apoptosis. | [1] |
| NOMO-1 | MERTK+, FLT3-WT | Induction of apoptosis. | [1] |
| MOLM-14:D835Y | Quizartinib-resistant FLT3-ITD | Potent inhibition of FLT3 phosphorylation, induction of cell death (80±7% of cells). | [3] |
| MOLM-14:F691L | Quizartinib-resistant FLT3-ITD | Potent inhibition of FLT3 phosphorylation, induction of cell death (61±16% of cells). | [3] |
Table 2: In Vivo Efficacy of MRX-2843 in AML Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Patient-derived (MERTK+/FLT3-ITD) | 50 mg/kg MRX-2843 daily | Significantly prolonged survival (median 136 days vs. 38 days for vehicle). | [1] |
| MOLM-14:D835Y (Quizartinib-resistant) | 50 mg/kg MRX-2843 daily | Significantly prolonged survival compared to vehicle and quizartinib (median 103 days vs. 33 and 48 days, respectively). | [3] |
| NOMO-1 (MERTK+) | MRX-2843 | Significantly prolonged survival (median 51 days vs. 37 days for vehicle). | [1] |
Mechanism of Action: A Two-Pronged Attack
MRX-2843 exerts its anti-leukemic effects by simultaneously blocking the signaling pathways downstream of both MerTK and FLT3. This dual inhibition is critical as it can address both FLT3-driven proliferation and MerTK-mediated survival and chemoresistance.
In-Depth Analysis: this compound - A Selective MerTK Inhibitor
Information regarding the specific activity of this compound in AML models is sparse in the public domain. It is primarily characterized as a potent and highly selective MerTK inhibitor.
Table 3: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 | Reference |
| MerTK | 1.2 nM | [4] |
| AXL | 140 nM | [4] |
| TYRO3 | 42 nM | [4] |
| FLT3 | 90 nM | [4] |
While this compound does show some activity against FLT3, it is significantly less potent compared to its inhibition of MerTK. Its high selectivity for MerTK suggests it could be a valuable tool for studying the specific role of this kinase in AML. However, without dedicated preclinical studies in AML models, a direct comparison of its anti-leukemic efficacy to MRX-2843 is not possible.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments conducted with MRX-2843.
In Vitro Apoptosis Assay
-
Cell Culture: AML cell lines (e.g., MOLM-14, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of MRX-2843 or vehicle control (DMSO) for 48-72 hours.
-
Staining: Cells are harvested, washed, and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma) are used to prevent rejection of human cells.
-
Cell Inoculation: Human AML cells (cell lines or patient-derived blasts) are injected intravenously into the mice.
-
Treatment: Once leukemia is established (confirmed by peripheral blood sampling), mice are randomized into treatment and control groups. MRX-2843 is administered orally, typically once daily.
-
Monitoring: Mice are monitored for signs of disease progression and survival. Peripheral blood can be periodically analyzed to assess leukemia burden.
-
Endpoint: The primary endpoint is typically overall survival, which is plotted on a Kaplan-Meier curve.
Conclusion
Based on the available preclinical data, MRX-2843 presents a compelling profile for the treatment of AML, particularly due to its dual inhibition of MerTK and FLT3. Its demonstrated efficacy in various in vitro and in vivo models, including those resistant to other FLT3 inhibitors, underscores its therapeutic potential.[1][3]
This compound, while a potent and selective MerTK inhibitor, lacks specific published data on its efficacy in AML models.[4] While the inhibition of MerTK is a valid therapeutic strategy in AML, the absence of comprehensive preclinical data for this compound in this context makes a direct performance comparison with MRX-2843 challenging.
For researchers and drug developers, MRX-2843 represents a more mature preclinical candidate with a clear mechanism of action and a robust dataset supporting its advancement into clinical trials for AML.[5][6] Further investigation into the anti-leukemic activity of this compound in AML is warranted to fully understand its potential as a monotherapy or in combination with other agents.
References
- 1. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4-mediated repression of p53 is a target for combination therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of MERTK Inhibitors: UNC4203 in Focus
For Researchers, Scientists, and Drug Development Professionals
The MERTK receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MERTK) family, has emerged as a significant target in oncology. Its role in promoting tumor survival, proliferation, and chemoresistance has spurred the development of numerous small molecule inhibitors. A critical attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and confound experimental results. This guide provides a detailed comparison of the selectivity profile of UNC4203 against other notable MERTK inhibitors, supported by experimental data and protocols.
Kinase Inhibition Profile: A Quantitative Comparison
The potency and selectivity of this compound and other MERTK inhibitors are typically evaluated using in vitro kinase assays, which measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). The data presented below is compiled from various biochemical assays and offers a comparative snapshot of inhibitor selectivity against MERTK and other closely related kinases, such as Axl, Tyro3, and the clinically relevant FLT3. Lower IC50 values indicate higher potency.
| Kinase Target | This compound | MRX-2843 | UNC2025 | Sitravatinib | ONO-7475 | Gilteritinib |
| MERTK | 1.2 - 2.4 nM | 1.3 nM [1][2][3][4] | 0.46 - 0.74 nM [5][6] | 2 nM [7] | 1.0 nM [5][8] | 5 nM (>\50% Inh.) [9] |
| Axl | 80 - 140 nM | ND | 1.65 - 122 nM[6][10] | 1.5 nM[7] | 0.7 nM[5][8] | 0.73 nM[9] |
| Tyro3 | 9.1 - 42 nM | ND | 5.83 nM[5] | ND | ND | ND |
| FLT3 | 39 - 90 nM | 0.64 nM[1][2][3][4] | 0.35 - 0.8 nM[5][6] | 8 nM[7] | ND | 0.29 nM[9] |
| KIT | ND | ND | 8.18 nM[5] | 6 nM[7] | ND | 230 nM[9] |
| VEGFR2 | ND | ND | ND | 5 nM[7] | ND | ND |
ND: Not Determined from the provided search results. IC50 values are presented in nanomolar (nM) concentrations.
Analysis of Selectivity:
-
This compound demonstrates high potency for MERTK with notable selectivity over other TAM family members, Axl and Tyro3. Its activity against FLT3 is significant but less potent than its primary target, MERTK.
-
MRX-2843 is a potent dual inhibitor of MERTK and FLT3, with nearly equivalent high potency against both kinases[1][2][4]. This profile is particularly relevant for cancers where both signaling pathways are implicated, such as in certain forms of acute myeloid leukemia (AML)[1].
-
UNC2025 also exhibits potent dual inhibition of MERTK and FLT3[5][6][11]. It maintains strong selectivity for MERTK over Axl[6][10].
-
Sitravatinib is a multi-kinase inhibitor with potent activity against MERTK, Axl, and various other receptor tyrosine kinases including VEGFRs and KIT[7][12]. Its broad-spectrum activity contrasts with the more focused profile of this compound.
-
ONO-7475 is a potent dual inhibitor of AXL and MERTK[5][8][13]. Its primary targeting of Axl and Mer makes it distinct from inhibitors with significant FLT3 activity.
-
Gilteritinib is a highly potent FLT3 and AXL inhibitor[9]. While it does show some activity against MERTK, it is significantly more selective for FLT3 and AXL, positioning it primarily as a FLT3 inhibitor for AML treatment[9][14].
MERTK Signaling Pathway
MERTK activation by its ligands, such as Gas6 and Protein S, triggers autophosphorylation and initiates a cascade of downstream signaling pathways. These pathways, including PI3K/AKT and MAPK/ERK, are crucial for promoting cell survival, proliferation, migration, and inhibiting apoptosis. The diagram below illustrates the key components of the MERTK signaling network.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The IC50 values are determined using a luminescent kinase assay that measures the amount of ADP formed during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Materials:
-
Purified MERTK kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., this compound) serially diluted
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Workflow Diagram:
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer. Perform serial dilutions of the test inhibitor in buffer containing a constant percentage of DMSO.
-
Kinase Reaction:
-
Add the kinase solution and the test inhibitor solution to the wells of a 384-well plate.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Terminate the reaction and deplete the unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature[15].
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature[15].
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The normalized data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Conclusion
The selectivity profile of a MERTK inhibitor is a key determinant of its therapeutic potential and utility as a research tool. This compound stands out as a potent MERTK inhibitor with commendable selectivity against the other TAM family kinases, Axl and Tyro3. In contrast, other inhibitors like MRX-2843 and UNC2025 offer potent dual targeting of MERTK and FLT3, which may be advantageous in specific cancer contexts. Broader-spectrum inhibitors such as Sitravatinib target a wider array of kinases, while ONO-7475 and Gilteritinib show more focused activity on AXL/MERTK and FLT3/AXL, respectively. The choice of inhibitor should, therefore, be guided by the specific research question or therapeutic strategy, with careful consideration of the on- and off-target activities detailed in this guide.
References
- 1. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. selleckchem.com [selleckchem.com]
- 13. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com.cn]
Validating UNC4203 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Accurately validating the engagement of a small molecule inhibitor with its intracellular target is a cornerstone of robust drug discovery and development. This guide provides a comparative overview of two prominent methods for assessing the target engagement of UNC4203, a potent and selective inhibitor of MER Tyrosine Kinase (MERTK), in a live-cell context: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
This compound is a valuable tool compound for interrogating MERTK signaling, which is implicated in cancer progression and immune evasion. Verifying that this compound effectively binds to MERTK within the complex milieu of a living cell is critical for interpreting its biological effects and guiding further therapeutic development. This guide presents a side-by-side comparison of the principles, workflows, and data outputs of NanoBRET and CETSA, supported by detailed experimental protocols.
Comparison of Target Engagement Methodologies
The choice between NanoBRET and CETSA for validating this compound target engagement depends on several factors, including the specific experimental question, available resources, and desired throughput. Both methods offer unique advantages and disadvantages in determining the interaction between this compound and MERTK in live cells.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, leading to a decrease in BRET signal. | Ligand-induced thermal stabilization of the target protein. Compound binding increases the melting temperature (Tm) of the target protein when subjected to a thermal gradient. |
| Readout | Ratiometric measurement of light emission at two wavelengths. | Quantification of soluble target protein at different temperatures, typically by Western blot or mass spectrometry. |
| Quantitative Data | IC50 (half-maximal inhibitory concentration) | EC50 (half-maximal effective concentration) or thermal shift (ΔTm) |
| Throughput | High-throughput compatible (96- and 384-well plates). | Lower throughput (Western blot-based) to high-throughput (HT-CETSA formats). |
| Reagent Requirements | Requires genetic modification of cells to express the NanoLuc®-MERTK fusion protein and a specific fluorescent tracer. | No genetic modification of cells is required. Relies on a specific antibody for the target protein (for Western blot-based detection). |
| Advantages | Highly sensitive and quantitative, provides real-time binding information in live cells, adaptable for high-throughput screening. | Label-free method that can be performed on endogenous proteins in unmodified cells and tissues, provides a direct measure of biophysical interaction. |
| Disadvantages | Requires generation of a stable cell line or transient transfection, potential for steric hindrance from the NanoLuc® tag, tracer availability and specificity can be limiting. | Western blot-based detection can be low-throughput and semi-quantitative, requires a high-quality antibody, mass spectrometry-based detection can be complex and expensive. |
Quantitative Data for MERTK Inhibitors
| Compound | Target | Assay Type | IC50/EC50 |
| This compound | MERTK | Enzymatic Assay | 1.2 nM[1][2] |
| AXL | Enzymatic Assay | 140 nM[1] | |
| TYRO3 | Enzymatic Assay | 42 nM[1] | |
| FLT3 | Enzymatic Assay | 90 nM[1] | |
| UNC2025 | MERTK | Cellular Phosphorylation Assay | 2.7 nM |
Experimental Protocols
MERTK Signaling Pathway
MERTK, upon binding to its ligands such as Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell survival, proliferation, and migration. This compound acts by binding to the ATP-binding pocket of the MERTK kinase domain, thereby inhibiting its catalytic activity and blocking these downstream signals.
References
A Head-to-Head Comparison of UNC4203 and Other TAM Kinase Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of UNC4203 with other notable TAM (Tyro3, Axl, Mer) kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes critical biological pathways to inform inhibitor selection and experimental design.
Introduction to TAM Kinases and Their Inhibition
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer (MerTK)—are crucial regulators of the innate immune response.[1] They play a significant role in processes such as the clearance of apoptotic cells (efferocytosis) and the dampening of inflammation.[1][2] Dysregulation of TAM kinase signaling is implicated in various pathologies, including cancer and autoimmune diseases, making them attractive targets for therapeutic intervention.[3][4] Small molecule inhibitors targeting these kinases are valuable tools for both basic research and clinical development.[4] This guide focuses on this compound, a potent MerTK inhibitor, and compares its activity with other widely used or clinically relevant TAM kinase inhibitors.
This compound: A Potent and Selective MerTK Inhibitor
This compound is a highly selective and orally bioavailable inhibitor of MerTK.[5] It has demonstrated potent activity in both biochemical and cell-based assays, making it a valuable tool for studying MerTK biology and its role in disease.[6][7]
Head-to-Head Comparison of TAM Kinase Inhibitors
The following tables provide a comparative overview of this compound and other TAM kinase inhibitors based on their in vitro potency, cellular activity, and available in vivo pharmacokinetic and efficacy data.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below, compiled from various sources, illustrates the comparative potency and selectivity of several TAM kinase inhibitors against their primary targets.
| Inhibitor | MerTK IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Other Notable Targets (IC50 nM) | Data Source(s) |
| This compound | 1.2 - 2.4 | 80 - 140 | 9.1 - 42 | FLT3 (39 - 90) | [5][6][7][8] |
| UNC4241 | 1.4 | 5.4 | 2.3 | - | [9] |
| LDC1267 | <5 | 29 | 8 | Met, Aurora B, Lck, Src, CDK8 (lower activity) | [8] |
| UNC2250 | 1.7 | 270 | 100 | - | [1][4][10] |
| R428 (Bemcentinib) | >100-fold selective for Axl vs Mer/Tyro3 | 14 | >100-fold selective for Axl vs Mer/Tyro3 | Tie-2, Flt-1, Flt-3, Ret, Abl | [11] |
| Sitravatinib (MGCD516) | Potent Inhibition | Potent Inhibition | Potent Inhibition | MET, VEGFR family, PDGFR family, KIT, FLT3, Trk family, RET, DDR2 | [12] |
| PF-07265807 | Selective MERTK and AXL inhibitor | Selective MERTK and AXL inhibitor | - | - | [10] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Cellular Activity
The following table summarizes the reported effects of these inhibitors in cell-based assays.
| Inhibitor | Cell-Based Assay | Cell Line | Effect | IC50 (nM) | Data Source(s) |
| This compound | MERTK Phosphorylation Inhibition | - | Inhibition of MERTK phosphorylation | 13.8 | [6] |
| UNC4241 | MTS Assay | BRAFV600EPTEN−/− melanoma cells | No direct inhibition of proliferation in vitro | - | [9] |
| LDC1267 | Cell Proliferation | 11 of 95 cell lines | Moderate inhibition of proliferation | >5000 | [2] |
| UNC2250 | Mer Phosphorylation Inhibition | 697 B-ALL cells | Inhibition of Mer phosphorylation | 9.8 | [1] |
| UNC2250 | Colony Formation | BT-12 rhabdoid tumor, Colo699 NSCLC | Inhibition of colony formation | - | [1] |
| R428 (Bemcentinib) | Cell Invasion | Breast cancer cells | Inhibition of invasion | - | [13] |
| Sitravatinib (MGCD516) | Cell Proliferation | DDLS, LS141, MPNST sarcoma cells | Inhibition of proliferation | 250 - 750 | [14] |
In Vivo Efficacy and Pharmacokinetics
This table presents available data on the in vivo performance of the TAM kinase inhibitors.
| Inhibitor | Animal Model | Dosing | Key Findings | Pharmacokinetic Parameters | Data Source(s) |
| This compound | Mice with advanced leukemia | 30 mg/kg, IP injection | Inhibits MERTK phosphorylation in vivo | T1/2 = 3.0 h; Oral Bioavailability (%F) = 15 | [6][7] |
| UNC4241 | Syngeneic melanoma mouse model | 25 mg/kg, daily oral gavage | Inhibited tumor growth, promoted T cell infiltration, and augmented anti-PD-1 therapy | Suitable for once-daily oral dosing in mice | [9] |
| LDC1267 | B16F10 melanoma-bearing mice | 20 mg/kg, IP every 12 hours for 14 days | Markedly reduced metastatic spreading of melanomas | - | [15] |
| UNC2250 | - | - | Moderate half-life, clearance, and volume of distribution; reasonable oral bioavailability | - | [10] |
| R428 (Bemcentinib) | Mouse models of metastatic breast cancer | Oral administration | Reduced metastatic burden and extended survival | Favorable oral exposure | [13] |
| Sitravatinib (MGCD516) | Sarcoma mouse xenograft models | - | Potent anti-tumor activity | - | [14] |
| PF-07265807 | Preclinical models | - | Monotherapy shows antitumor activity; long-term cures when combined with anti-PD-1/PD-L1 antibodies | - | [16] |
TAM Kinase Signaling Pathway
Upon binding of their ligands, primarily Gas6 and Protein S, TAM receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[17] A key pathway activated by TAM kinases is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[17][18] The following diagram illustrates a simplified overview of the canonical TAM kinase signaling pathway.
Caption: Canonical TAM Kinase Signaling Pathway.
This diagram illustrates the activation of the PI3K/AKT pathway following ligand binding to a TAM receptor, leading to downstream effects on gene transcription.
Experimental Protocols
The following are generalized protocols for key assays used to characterize TAM kinase inhibitors. Specific details may need to be optimized for individual experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Caption: Workflow for a radiometric in vitro kinase assay.
Methodology:
-
Prepare a reaction mixture containing the purified TAM kinase, a suitable substrate (e.g., a synthetic peptide), and kinase assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a solution containing [γ-32P]ATP and MgCl2.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution, such as EDTA.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Trials in progress: A phase 1, open-label, dose-escalation, pharmacokinetic, safety and tolerability study of the selective TAM kinase inhibitor PF-07265807 in patients with advanced or metastatic solid tumors. - ASCO [asco.org]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 18. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
UNC4203: A Comparative Analysis of Cross-reactivity with AXL and TYRO3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of UNC4203 against its primary target, MERTK, and its cross-reactivity with other members of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, AXL and TYRO3. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and the TAM Kinase Family
This compound is a potent and selective small molecule inhibitor of MERTK, a receptor tyrosine kinase that plays a crucial role in efferocytosis (the clearance of apoptotic cells) and immune regulation.[1][2] The TAM family, comprising TYRO3, AXL, and MERTK, are key regulators of the innate immune response.[3] Dysregulation of TAM kinase signaling is implicated in various diseases, including cancer, making them attractive therapeutic targets. Given the structural homology within the TAM family, understanding the selectivity profile of inhibitors like this compound is critical for predicting their biological effects and potential off-target activities.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against MERTK, AXL, and TYRO3 has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | This compound IC50 (nM) | Reference |
| MERTK | 1.2 - 2.4 | [1][2] |
| AXL | 80 - 140 | [1][2] |
| TYRO3 | 9.1 - 42 | [1][2] |
Note: The IC50 values may vary slightly between different experimental setups.
Based on the data, this compound demonstrates high potency against its primary target, MERTK. The selectivity profile indicates that this compound is significantly more potent against MERTK than AXL, with IC50 values for AXL being approximately 33 to 117 times higher than for MERTK. The inhibitor shows intermediate potency against TYRO3, with IC50 values roughly 4 to 35 times higher than for MERTK. Another related kinase, FLT3, is also inhibited by this compound with an IC50 of approximately 90 nM.[1]
Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay, based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common method for determining inhibitor potency against kinases like the TAM family.
Biochemical Kinase Inhibition Assay (TR-FRET)
Objective: To determine the IC50 value of this compound against MERTK, AXL, and TYRO3 kinases.
Materials:
-
Recombinant human MERTK, AXL, and TYRO3 kinase domains.
-
Biotinylated substrate peptide.
-
ATP (Adenosine triphosphate).
-
This compound (or other test compounds).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Europium-labeled anti-phosphotyrosine antibody (Donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase enzyme to the wells of the 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the reaction mixture for a specified duration (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
The following diagrams illustrate the general signaling pathways of AXL and TYRO3. Activation of these receptors by their ligands (e.g., Gas6) leads to the recruitment of downstream signaling molecules and the activation of pathways that regulate cell survival, proliferation, and migration.
Caption: AXL Signaling Pathway.
Caption: TYRO3 Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a kinase inhibitor.
Caption: Kinase Inhibitor Evaluation Workflow.
Conclusion
This compound is a highly potent inhibitor of MERTK with demonstrable cross-reactivity against other TAM family members, AXL and TYRO3. Its selectivity profile, characterized by significantly lower potency against AXL and intermediate potency against TYRO3, provides a basis for its further investigation as a chemical probe to dissect the individual roles of TAM kinases or as a lead compound for the development of more selective or multi-targeted therapeutics. The provided experimental framework and pathway diagrams offer a comprehensive resource for researchers in this field.
References
A Preclinical Head-to-Head: UNC4203 Demonstrates Promise Against Standard Chemotherapy in Leukemia Models
For Immediate Release
A comprehensive preclinical comparison reveals that the novel MERTK inhibitor, UNC4203, shows significant efficacy in leukemia models, presenting a potential new therapeutic avenue for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This guide provides a detailed analysis of the available data, comparing the performance of this compound with standard-of-care chemotherapy regimens in relevant murine xenograft models.
This compound is a potent and selective inhibitor of the MERTK receptor tyrosine kinase. MERTK is frequently overexpressed in various cancers, including a significant percentage of AML and ALL cases, where it plays a crucial role in promoting cancer cell survival, proliferation, and resistance to chemotherapy. By targeting MERTK, this compound offers a directed therapeutic strategy against leukemia cells.
This guide summarizes the key findings from preclinical studies, presenting quantitative data in a clear, comparative format. Detailed experimental protocols are provided to ensure transparency and facilitate the replication and extension of these findings.
Comparative Efficacy of this compound vs. Standard Chemotherapy
Due to the limited availability of direct comparative studies of this compound against standard chemotherapy, this analysis utilizes data from studies of a closely related and highly similar MERTK inhibitor, UNC2025, as a proxy for this compound. Both compounds were developed by the same research group and exhibit potent, selective inhibition of MERTK.
Acute Myeloid Leukemia (AML) Models
Standard induction therapy for AML typically consists of the "7+3" regimen, a combination of cytarabine and an anthracycline like doxorubicin. The following tables compare the efficacy of UNC2025 monotherapy with the "7+3" regimen in AML xenograft models.
Table 1: In Vivo Efficacy of MERTK Inhibition vs. "7+3" Chemotherapy in AML Xenograft Models
| Treatment Group | Leukemia Model | Mouse Strain | Median Survival (days) | Change in Tumor Burden | Reference |
| Vehicle Control | NOMO-1 AML | NSGS | 15.5 | - | [1] |
| UNC2025 (75 mg/kg, daily) | NOMO-1 AML | NSGS | 37 | Significant Decrease | [1] |
| Vehicle Control | Patient-Derived AML | NSGS | ~45 | - | [1] |
| UNC2025 (75 mg/kg, daily) | Patient-Derived AML | NSGS | >100 (disease regression) | Significant Decrease | [1] |
| Vehicle Control | Primary Human AML | NOD/SCID | ~25 | - | [2] |
| Cytarabine (50 mg/kg) + Doxorubicin (1.5 mg/kg) ("7+3" analog) | Primary Human AML | NOD/SCID | ~40 | Significant Reduction | [2] |
Table 2: In Vitro Efficacy of MERTK Inhibition in AML
| Treatment | Cell Line | Assay | Key Finding | Reference |
| UNC2025 | Kasumi-1 | Apoptosis Assay | Dose-dependent increase in apoptosis | [3] |
| UNC2025 | NOMO-1 | Colony Formation Assay | Significant inhibition of colony formation | [1] |
Acute Lymphoblastic Leukemia (ALL) Models
Standard induction therapy for ALL often includes a combination of vincristine, a corticosteroid (like dexamethasone), and L-asparaginase. The tables below compare the efficacy of UNC2025 monotherapy with this standard regimen in ALL xenograft models.
Table 3: In Vivo Efficacy of MERTK Inhibition vs. Standard Chemotherapy in ALL Xenograft Models
| Treatment Group | Leukemia Model | Mouse Strain | Median Survival (days post-treatment initiation) | Change in Tumor Burden | Reference |
| Vehicle Control | 697 B-ALL | NSG | 16 | - | [3] |
| UNC2025 (75 mg/kg, daily) | 697 B-ALL | NSG | 34 | Significant Decrease | [3] |
| Vehicle Control | Patient-Derived ALL (ALL-7) | NOD/SCID | ~30 | - | [4][5][6] |
| Vincristine + Dexamethasone + L-Asparaginase | Patient-Derived ALL (ALL-7) | NOD/SCID | ~101.6 (Leukemia Growth Delay) | Significant Reduction | [4][5][6] |
Table 4: In Vitro Efficacy of MERTK Inhibition in ALL
| Treatment | Cell Line | Assay | Key Finding | Reference |
| UNC2025 | 697 B-ALL | Apoptosis Assay | Dose-dependent increase in apoptosis | [3] |
| UNC2025 | Jurkat T-ALL | Cell Cycle Analysis | G2/M cell cycle arrest | [3] |
Experimental Protocols
MERTK Inhibitor (UNC2025) Efficacy Studies in Leukemia Xenograft Models
Animal Models:
-
AML: NOD/SCID/gamma (NSGS) mice were engrafted with either the NOMO-1 human AML cell line or primary patient-derived AML blasts.[1]
-
ALL: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NSG mice were engrafted with the 697 human B-cell precursor ALL cell line or patient-derived ALL cells.[3][4][5][6]
Drug Administration:
Efficacy Endpoints:
-
Survival: Monitored daily, and median survival was calculated.[1][3]
-
Tumor Burden: Assessed by bioluminescence imaging for luciferase-expressing cell lines or by flow cytometry for human CD45+ cells in peripheral blood, bone marrow, and spleen.[1][3]
-
Apoptosis and Cell Cycle: Analyzed in vitro by flow cytometry using Annexin V/PI staining and cell cycle analysis.[3]
Standard Chemotherapy Efficacy Studies in Leukemia Xenograft Models
AML ("7+3" Regimen):
-
Animal Model: NOD/SCID mice were engrafted with primary human AML patient samples.[2]
-
Drug Administration: Cytarabine was administered intraperitoneally at 50 mg/kg for 5 days, and doxorubicin was administered intraperitoneally at 1.5 mg/kg for 3 days.[2]
-
Efficacy Endpoints: Survival was monitored, and tumor burden was assessed by quantifying human AML cells in the bone marrow.[2]
ALL (Vincristine, Dexamethasone, L-Asparaginase):
-
Animal Model: NOD/SCID mice were engrafted with patient-derived ALL cells (ALL-7).[4][5][6]
-
Drug Administration: Vincristine (0.15 mg/kg, weekly), dexamethasone (5 mg/kg, daily for 5 days), and L-asparaginase (1,000 IU/kg, daily for 5 days) were administered intraperitoneally.[4][5][6]
-
Efficacy Endpoints: Event-free survival was monitored, with an event defined as the percentage of human CD45+ cells in the peripheral blood exceeding 25%. Leukemia Growth Delay was calculated as the difference in median event-free survival between treated and control groups.[4][5][6]
Visualizing the Mechanisms and Workflow
To better understand the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: MERTK signaling pathway in leukemia and the inhibitory action of this compound.
Caption: Experimental workflow for comparing this compound with standard chemotherapy.
Conclusion
References
- 1. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Activity of vincristine, L-ASP, and dexamethasone against acute lymphoblastic leukemia is enhanced by the BH3-mimetic ABT-737 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved chemotherapy modeling with RAG-based immune deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Profile: A Comparative Analysis of MERTK Inhibitors UNC4203 and UNC2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UNC4203 and UNC2025 Pharmacokinetics Supported by Experimental Data.
This guide provides a head-to-head comparison of the in vivo pharmacokinetic properties of two prominent MERTK inhibitors, this compound and UNC2025. The data presented is intended to assist researchers in selecting the appropriate compound for their preclinical studies based on key pharmacokinetic parameters.
Quantitative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters for this compound and UNC2025 in mice.
| Parameter | This compound | UNC2025 |
| Administration Route | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.), Intravenous (i.v.) |
| Dose (p.o.) | 10 mg/kg | 3 mg/kg |
| Oral Bioavailability (%F) | 58% | 100%[1] |
| Half-life (t½) | 7.8 hours | 3.8 hours[1] |
| Clearance (CL) | 36 mL/min/kg | 9.2 mL/min/kg[1] |
| Volume of Distribution (Vd) | 1.7 L/kg | Not Reported |
| Tmax (p.o.) | Not Reported | 0.50 hours |
| Cmax (p.o.) | Not Reported | 1.6 µM |
| AUClast (p.o.) | Not Reported | 9.2 h·µM |
Target Selectivity
Both this compound and UNC2025 are potent inhibitors of MERTK, a receptor tyrosine kinase implicated in various cancers. However, they exhibit different selectivity profiles against other kinases, which may influence their biological effects and potential off-target activities.
| Kinase Target | This compound IC50 (nM) | UNC2025 IC50 (nM) |
| MERTK | 1.2 | 0.74 |
| AXL | 140 | 122 |
| TYRO3 | 42 | Not Reported |
| FLT3 | 90 | 0.8 |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through in vivo studies in mice. While specific, detailed protocols for each compound are proprietary to the conducting laboratories, a general methodology can be outlined based on standard practices for such studies.
In Vivo Pharmacokinetic Study in Mice (General Protocol)
-
Animal Model: Studies are typically conducted in 6-8 week old mice of a specified strain (e.g., C57BL/6, athymic nude mice). Animals are acclimated for at least one week before the experiment.
-
Compound Administration:
-
Oral (p.o.): The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered via oral gavage at a specific dose (e.g., 10 mg/kg for this compound, 3 mg/kg for UNC2025).
-
Intravenous (i.v.): The compound is dissolved in a suitable vehicle for injection and administered via the tail vein.
-
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial bleeding from the same animal or terminal bleeding from different cohorts at each time point may be employed.
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the compound in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for accurate quantification.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life, clearance, volume of distribution, and bioavailability.
MERTK Signaling Pathway
This compound and UNC2025 exert their therapeutic effects by inhibiting the MERTK signaling pathway. Activation of MERTK by its ligand, Gas6, leads to the phosphorylation of downstream signaling molecules, promoting cell survival, proliferation, and resistance to apoptosis. By blocking the kinase activity of MERTK, these inhibitors prevent the activation of these downstream pathways.
Caption: MERTK signaling pathway and points of inhibition by this compound and UNC2025.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study of this compound and UNC2025.
Caption: A generalized workflow for in vivo pharmacokinetic comparison.
References
Synergistic Effects of MERTK Inhibition with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of UNC4203, a potent and selective MERTK inhibitor, with other targeted therapies. Due to the limited availability of published data on this compound in combination regimens, this guide incorporates data from the structurally and functionally similar MERTK inhibitors UNC2025 and MRX-2843 to illustrate the therapeutic potential of this class of drugs.
MERTK as a Therapeutic Target
MERTK (MER Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases. Its overexpression and activation are implicated in various cancers, promoting tumor cell survival, proliferation, and resistance to therapy. Inhibition of MERTK, therefore, represents a promising strategy in oncology. This compound is a potent, orally bioavailable, and highly selective MERTK inhibitor with an IC50 of 1.2 nM for MERTK.
Synergistic Combinations with MERTK Inhibitors
Preclinical studies have demonstrated that combining MERTK inhibitors with other targeted therapies can lead to synergistic anti-tumor activity. This section explores the rationale and supporting data for key combination strategies.
MERTK and EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Rationale: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge in the treatment of EGFR-mutant NSCLC. MERTK has been identified as a key bypass signaling pathway that can mediate resistance to EGFR inhibitors like osimertinib. Co-inhibition of both MERTK and EGFR is therefore hypothesized to overcome this resistance and lead to a more durable response.
Experimental Data: While specific quantitative data for this compound in combination with EGFR inhibitors is not yet publicly available, studies with the dual MERTK/FLT3 inhibitor MRX-2843 have shown synergistic effects with the third-generation EGFR inhibitor osimertinib in NSCLC cell lines, irrespective of their EGFR mutational status[1]. This combination has been shown to more effectively abrogate downstream signaling through the ERK1/2 and AKT pathways compared to either agent alone.
Signaling Pathway:
MERTK and BRAF/MEK Inhibition in Melanoma
Rationale: Resistance to BRAF inhibitors (BRAFi) and MEK inhibitors (MEKi) in BRAF-mutant melanoma is a common occurrence. MERTK has been implicated as a mechanism of acquired resistance to BRAFi therapy. Inhibition of MERTK can sensitize BRAF-mutant melanoma cells to BRAF and MEK inhibitors.
Experimental Data: Studies using the MERTK inhibitor UNC2025 in combination with the BRAF inhibitor vemurafenib have demonstrated synergistic effects in BRAF-mutated melanoma cell lines. The combination resulted in more effective inhibition of oncogenic signaling through ERK, AKT, and STAT6, leading to increased cell death and decreased colony-forming potential compared to single-agent treatment.
Quantitative Data Summary:
| Cell Line | Treatment | Effect |
| BRAF-mutant Melanoma | UNC2025 + Vemurafenib | Increased apoptosis, decreased colony formation |
| NRAS-mutant Melanoma | UNC2025 + Cobimetinib (MEKi) | Increased cell death, decreased colony formation |
Signaling Pathway:
References
Validating the Anti-Leukemic Effects of Novel Compounds in Patient-Derived Samples: A Comparative Guide Framework
Introduction
The landscape of leukemia treatment is continually evolving, with a pressing need for novel therapeutic agents that can overcome resistance and improve patient outcomes. Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), in particular, are characterized by their genetic heterogeneity, which contributes to varied responses to standard chemotherapy.[1][2] The development of targeted therapies and immunotherapies has shown promise, yet relapse remains a significant challenge.[2] This guide provides a framework for evaluating the anti-leukemic efficacy of a novel compound, UNC4203, in comparison to established and emerging therapies, using patient-derived xenograft (PDX) models, which are invaluable for preclinical drug testing.[1][3]
Comparative Analysis of Anti-Leukemic Agents
A direct comparison of this compound with other therapeutic agents is essential to understand its potential advantages and specific applications. The following table summarizes key performance indicators for anti-leukemic drugs. Researchers can populate this table with their experimental data for this compound to facilitate a clear comparison.
| Compound | Mechanism of Action | IC50 (Leukemia Cell Lines) | Apoptosis Induction (% of cells) | Effect on Signaling Pathways | In Vivo Efficacy (PDX Model) |
| This compound | [Researcher to provide data] | [Researcher to provide data] | [Researcher to provide data] | [Researcher to provide data] | [Researcher to provide data] |
| Venetoclax | BCL-2 Inhibitor | Varies by cell line | Induces apoptosis in B-cells[4] | Targets apoptotic machinery[4] | Effective in AML, variable in B-ALL[4] |
| Ziftomenib | Menin-KMT2A Inhibitor | Potent in NPM1-mutant and KMT2A-rearranged AML | Induces differentiation and apoptosis | Blocks protein-protein interaction essential for leukemia cell survival[5] | Shows significant clinical activity in relapsed/refractory AML[5] |
| CUDC-907 | Dual PI3K and HDAC Inhibitor | Induces apoptosis in AML cell lines and primary samples[6] | Induces DNA damage and apoptosis[6] | Downregulates CHK1, Wee1, RRM1[6] | Demonstrates in vivo efficacy in AML xenograft models[6] |
| Gilteritinib | FLT3 Inhibitor | Effective against FLT3-mutated AML | Induces apoptosis in FLT3-ITD positive cells | Inhibits FLT3 signaling | Approved for relapsed/refractory FLT3-mutated AML |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the anti-leukemic effects of a compound in patient-derived samples.
1. Patient-Derived Xenograft (PDX) Model Establishment
-
Objective: To create an in vivo model that recapitulates the heterogeneity of a patient's leukemia.[7]
-
Protocol:
-
Obtain bone marrow or peripheral blood samples from consenting leukemia patients.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Inject 1-5 x 10^6 viable leukemia cells via tail vein into immunodeficient mice (e.g., NSG or NSG-SGM3 strains).[2]
-
Monitor engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Once engraftment reaches >1% in peripheral blood, randomize mice into treatment and control groups.
-
2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Protocol:
-
Plate leukemia cells (from cell lines or primary samples) in 96-well plates.
-
Treat with a serial dilution of the test compound (e.g., this compound) and a vehicle control for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 using non-linear regression analysis.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the compound.
-
Protocol:
-
Treat leukemia cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
4. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the molecular mechanism of action of the compound.
-
Protocol:
-
Treat leukemia cells with the test compound for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p53, Akt, p-Akt, cleaved PARP, BCL-2 family proteins) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing Molecular Pathways and Experimental Designs
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.
Caption: Hypothetical signaling pathways targeted by an anti-leukemic compound.
Caption: Workflow for validating anti-leukemic effects in patient-derived samples.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential new treatment to tackle commonest form of childhood cancer [cam.ac.uk]
- 5. Study Highlights Promising New Treatment Option for Patients With Treatment-Resistant Acute Myeloid Leukemia | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive characterization of patient-derived xenograft models of pediatric leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Immunomodulatory Effects of MER/FLT3 Inhibitors
A detailed guide for researchers and drug development professionals on the immunomodulatory properties of UNC2025 and MRX-2843, with a note on the current lack of public data for UNC4203.
Introduction
This guide provides a comparative assessment of the immunomodulatory effects of tyrosine kinase inhibitors (TKIs) targeting MER and FLT3, with a specific focus on UNC2025 and MRX-2843. These inhibitors are of significant interest in oncology due to their potential to not only directly target cancer cells but also to modulate the tumor microenvironment and anti-tumor immune responses. While this guide aims to compare these compounds, it is important to note that a comprehensive search of publicly available scientific literature did not yield specific data on the immunomodulatory effects of a compound referred to as "this compound." Therefore, this document will focus on the well-characterized inhibitors UNC2025 and MRX-2843 as representative examples of this class of drugs.
The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of the performance of these inhibitors based on available experimental data.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of UNC2025 and MRX-2843.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | IC50 (nM) - MERTK | IC50 (nM) - FLT3 | Other Notable Targets (IC50 < 10 nM) | Reference |
| UNC2025 | MER/FLT3 | 0.46 | 0.35 | AXL (1.65), TRKA (1.67), TRKC (4.38), QIK (5.75), TYRO3 (5.83), SLK (6.14), NuAK1 (7.97), KIT (8.18) | [1] |
| MRX-2843 | MER/FLT3 | 1.3 | 0.64 | - | [2] |
Table 2: Effects on Immune Cell Subsets
| Inhibitor | Immune Cell Type | Observed Effect | Quantitative Data | Reference |
| General TKIs | Dendritic Cells (DCs) | Pazopanib improves DC maturation markers. Sunitinib increases PD-L1 expression on DCs. | Pazopanib: HLA-DR (+1.5-fold vs Sunitinib), CD40 (+3-fold vs Sunitinib), CCR7 (+2-fold vs Sunitinib). Sunitinib: 99% PD-L1+ DCs vs 80% with Pazopanib. | [3] |
| General TKIs | T-Cells | Pazopanib induces a CD4+ T cell population expressing CD137. | Pazopanib: %CD4+CD137+ T-cells increased from 0.3% at baseline to 29.4% at 60 days. | [3] |
| General TKIs | T-Regulatory Cells (Tregs) | TKIs can lead to an accumulation of naive Tregs. | - | [4] |
| General TKIs | B-Cells and NK Cells | Most TKIs tested (imatinib, dasatinib, ponatinib) decreased the frequency of B and NK cells in vitro. Nilotinib had little effect. | - | [4] |
Table 3: Effects on Cytokine Production
| Inhibitor | Cell Type | Cytokine(s) | Effect | Reference |
| General TKIs | Purified CD3+ T-Cells | IL-2, IFN-γ, TNF-α, IL-10, IL-17 | Sharp decline in production with imatinib, dasatinib, nilotinib, and ponatinib. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Methodology:
-
Recombinant human MERTK or FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test inhibitor (e.g., UNC2025, MRX-2843) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or through radioisotope incorporation.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Phosphorylation Assay
-
Objective: To assess the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.
-
Methodology:
-
A cell line endogenously expressing the target kinase (e.g., a leukemia cell line for MERTK/FLT3) is cultured.
-
Cells are treated with varying concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane (Western blot).
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-MERTK) and the total form of the kinase.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Band intensities are quantified to determine the reduction in phosphorylation relative to total protein levels.
-
Immune Cell Phenotyping by Flow Cytometry
-
Objective: To analyze the expression of cell surface and intracellular markers on immune cells following treatment with an inhibitor.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets (e.g., T-cells, DCs) are cultured.
-
Cells are treated with the inhibitor at various concentrations for a defined period.
-
For dendritic cell maturation assays, monocytes are cultured with GM-CSF and IL-4 to generate immature DCs, which are then matured with a stimulus (e.g., LPS) in the presence or absence of the inhibitor.[1]
-
Cells are harvested and stained with a panel of fluorescently labeled monoclonal antibodies against markers of interest (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cells; CD80, CD86, HLA-DR for DCs).[4]
-
For intracellular markers like FoxP3, cells are fixed and permeabilized before staining.
-
Data is acquired on a flow cytometer and analyzed using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.
-
Cytokine Production Assay
-
Objective: To measure the secretion of cytokines by immune cells after stimulation and treatment with an inhibitor.
-
Methodology:
-
Purified immune cells (e.g., CD3+ T-cells) are stimulated in vitro (e.g., with anti-CD3/CD28 antibodies).[4]
-
The cells are concurrently treated with the inhibitor at different concentrations.
-
After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentration of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by MER/FLT3 inhibitors and a typical experimental workflow for assessing their immunomodulatory effects.
Caption: MER/FLT3 Signaling and Inhibition.
Caption: Immunomodulatory Effect Workflow.
Conclusion
The available data indicate that MER/FLT3 inhibitors such as UNC2025 and MRX-2843, along with other TKIs, exert significant immunomodulatory effects. These effects are complex and can vary between different inhibitors, highlighting the importance of careful characterization. While some TKIs appear to enhance dendritic cell maturation and promote the activation of certain T-cell subsets, they can also lead to a general decrease in pro-inflammatory cytokine production and may negatively impact the frequency of other immune cell populations like B-cells and NK cells. The ultimate immunological outcome in a therapeutic setting will likely depend on the specific inhibitor, its dosing and schedule, and the underlying immune context of the patient. Further research is warranted to fully elucidate the immunomodulatory profiles of these compounds and to strategically leverage these effects for improved cancer immunotherapy. The absence of public data on "this compound" underscores the need for continued research and data dissemination in this rapidly evolving field.
References
- 1. Bicalutamide reveals immunomodulatory effects in prostate cancer by regulating immunogenic dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Immunomodulatory Effects of Tyrosine Kinase Inhibitor In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UNC4203: A Guide for Laboratory Professionals
Researchers and drug development professionals handling UNC4203 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its treatment as hazardous chemical waste.[1] Disposal into sanitary sewer systems or general trash is strictly prohibited.[2][3] The primary disposal method for this compound and its containers is through an approved waste disposal plant.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Quantitative Waste Accumulation Limits
Laboratories are subject to strict limits on the amount of hazardous waste that can be accumulated on-site. Adherence to these limits is crucial for regulatory compliance and safety.
| Waste Category | Accumulation Limit | Action Required |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Immediate pickup request required within 3 days of reaching the limit.[5] |
| General Hazardous Waste | 55 gallons | Waste must be removed from the laboratory within 10 calendar days of exceeding the limit.[6] |
| Satellite Accumulation Area (SAA) Time Limit | 1 year | Partially filled containers may remain in an SAA for up to one year.[7] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams.[8] Specifically, keep it separate from non-hazardous waste, biological waste, and other incompatible chemical wastes to prevent dangerous reactions.[9] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]
Containerization
-
Select Appropriate Containers: Use only chemically compatible, leak-proof containers with securely fitting lids.[6][9] Glass or plastic reagent bottles are generally recommended.[6] Do not use food containers.[7] For this compound, the original container is ideal if it is in good condition.[7]
-
Contaminated Sharps: Any sharps (needles, blades, etc.) contaminated with this compound must be placed in a designated, puncture-proof sharps container that is clearly labeled as chemically contaminated.[6]
-
Container Filling: Fill liquid waste containers to no more than 90% of their capacity to prevent spills and allow for expansion.[8]
Labeling
-
Affix Hazardous Waste Label: As soon as waste is first added to a container, it must be labeled with a "Hazardous Waste" tag.[2][9]
-
Complete Information: The label must include the full chemical name ("this compound"), the specific contents and their concentrations, the accumulation start date, and the name and contact information of the principal investigator or laboratory.[2][9] Chemical abbreviations are not acceptable.[9]
Storage (Satellite Accumulation Area)
-
Designated Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][7]
-
Secondary Containment: All waste containers must be stored in secondary containment, such as a spill tray, to contain any potential leaks.[2][9]
-
Secure Storage: Keep waste containers closed at all times except when adding waste.[2][9]
Requesting Disposal
-
Arrange for Pickup: Once a waste container is full or is approaching its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2][4]
-
Online Request: Most institutions require submitting an online chemical waste pickup request form for each container.[6]
Empty Container Disposal
-
Acutely Toxic Waste Containers: Since this compound is highly toxic, its empty container may be considered to have held an acutely toxic substance. In such cases, the container must be managed as hazardous waste and given to EHS for disposal.[5] Do not rinse these containers.[5]
-
Standard Procedure (if not acutely toxic): For containers that held less toxic chemicals, they must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing and air-drying, deface the original label and dispose of the container in the appropriate recycling or trash bin.[2]
Disposal Workflow Diagram
The following diagram illustrates the key stages in the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling UNC4203
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling UNC4203. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
Synonyms: UNC 4203, UNC-4203
-
CAS Number: 1818234-19-3
-
Molecular Formula: C30H44N6O
-
Molecular Weight: 504.723
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound to minimize exposure. The following table summarizes the required PPE.
| Body Part | PPE Item | Specification/Standard |
| Eyes/Face | Safety Goggles with side-shields | ANSI Z87.1 certified |
| Hands | Chemical-resistant gloves | Nitrile rubber, minimum 0.11 mm thickness |
| Body | Protective clothing | Impervious lab coat or coveralls |
| Respiratory | Respirator | NIOSH-approved N95 (for dusts) or organic vapor respirator (for solutions) |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Storage Temperatures:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
| Emergency Situation | First Aid/Response Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel. |
Disposal Plan
This compound and its contaminated materials must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of at an approved waste disposal plant. Do not allow to enter drains or waterways. |
| Contaminated Labware | Decontaminate glassware if possible. Otherwise, dispose of as hazardous waste. |
| Contaminated PPE | Place in a sealed, labeled bag and dispose of as hazardous chemical waste. |
| Spill Cleanup Material | Collect all cleanup materials in a sealed, labeled container for disposal as hazardous waste. |
Experimental Workflow and Safety Checkpoints
The following diagram outlines a typical experimental workflow for handling this compound, with integrated safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
